BMS-753426
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C25H33F3N6O2 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide |
InChI |
InChI=1S/C25H33F3N6O2/c1-14(35)31-20-12-16(33-24(2,3)4)6-8-21(20)34-10-9-19(23(34)36)32-22-17-11-15(25(26,27)28)5-7-18(17)29-13-30-22/h5,7,11,13,16,19-21,33H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t16-,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
QAPTWHXHEYAIKG-RCOXNQKVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of BMS-753426: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the CCR2 signaling pathway.
Core Mechanism of Action: Antagonism of CCR2
This compound functions as a competitive antagonist of CCR2, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and a subset of T cells.[1] The primary ligand for CCR2 is the monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The binding of CCL2 to CCR2 initiates a signaling cascade that is crucial for the migration of these immune cells from the bone marrow and bloodstream into tissues, a process central to inflammatory responses.[1]
By binding to CCR2, this compound blocks the interaction of CCL2 and other cognate chemokines, thereby inhibiting the downstream signaling pathways responsible for cell migration. This antagonism effectively reduces the influx of monocytes and macrophages to sites of inflammation, which is a key pathological driver in various diseases, including autoimmune disorders and certain cancers.
Signaling Pathway
The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This process is primarily mediated by the Gαi subunit of the heterotrimeric G-protein complex. Activation of Gαi leads to the inhibition of adenylyl cyclase and subsequent activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[5][6][7][8] These pathways are critical for orchestrating the cellular machinery required for chemotaxis, cell survival, and proliferation. This compound, by preventing the initial ligand-receptor interaction, abrogates the activation of this entire signaling cascade.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Species | Reference |
| CCR2 Binding IC50 | 2.7 nM | Radioligand Binding | Human | [4] |
| CCR5 Binding IC50 | ~81 nM | Radioligand Binding | Human | [4] |
| Chemotaxis IC50 | 0.8 nM | Monocyte Chemotaxis | Human | [4] |
| Monocyte/Macrophage Influx EC50 | 3.9 nM | Thioglycolate-induced Peritonitis | hCCR2 Knock-in Mouse | [9] |
Table 1: In Vitro and In Vivo Potency of this compound.
| Dose (mg/kg, oral) | Inhibition of Monocyte/Macrophage Influx (%) | Model | Reference |
| 1 | 28 | Thioglycolate-induced Peritonitis in hCCR2 KI mice | [9] |
| 25 | 74 | Thioglycolate-induced Peritonitis in hCCR2 KI mice | [9] |
| 100 | 78 | Thioglycolate-induced Peritonitis in hCCR2 KI mice | [9] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Peritonitis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These protocols are representative of the standard procedures used in the field to characterize CCR2 antagonists.
CCR2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing human CCR2 (e.g., THP-1 cells).
-
Radioligand: [125I]-CCL2.
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier (e.g., 0.1% BSA).
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Membrane Preparation: Homogenize CCR2-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [125I]-CCL2 (at a concentration near its Kd), and serial dilutions of this compound. For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled CCL2 is added.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Monocyte Chemotaxis Assay (Transwell)
This functional assay measures the ability of a compound to inhibit the migration of monocytes towards a chemoattractant.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Medium: Serum-free cell culture medium.
-
Transwell Inserts: Inserts with a porous membrane (e.g., 5 µm pores) for a 24-well plate.
-
Detection Reagent: A fluorescent dye to label cells (e.g., Calcein-AM) or a cell viability reagent.
-
Plate Reader.
Procedure:
-
Cell Preparation: Isolate and resuspend monocytes in assay medium.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add assay medium containing CCL2 at a concentration that induces optimal migration (e.g., 10 ng/mL).
-
In the upper chamber (Transwell insert), add the monocyte cell suspension that has been pre-incubated with various concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP levels using a luminescent assay, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the bottom well.
-
-
Data Analysis: Plot the number of migrated cells (or the corresponding signal) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective antagonist of CCR2 that effectively inhibits the CCL2-mediated recruitment of monocytes and macrophages. Its mechanism of action is well-characterized, involving the direct blockage of the CCR2 signaling pathway. The quantitative data from in vitro and in vivo studies demonstrate its high potency and efficacy in preclinical models of inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of CCR2 antagonists as a promising therapeutic strategy for a range of inflammatory and immune-mediated diseases.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 4. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting CCL2-CCR2 signaling pathway alleviates macrophage dysfunction in COPD via PI3K-AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of BMS-753426: A Potent and Orally Bioavailable CCR2 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and fibrotic diseases, making CCR2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery, its biological activity, and the experimental methodologies used for its characterization.
Structure-Activity Relationship (SAR)
The discovery of this compound arose from a focused effort to improve the metabolic stability of a predecessor compound, BMS-741672.[1][2] The primary metabolic liability of BMS-741672, a tertiary amine, was N-demethylation, which resulted in a metabolite with significantly reduced potency. The SAR studies therefore centered on modifications of the N-alkylamine group of the trisubstituted cyclohexylamine (B46788) scaffold.
A key modification was the replacement of the N-methyl-N-isopropylamine group in BMS-741672 with a tert-butylamine (B42293), leading to this compound (also referred to as 2d in some literature).[1][2] This substitution successfully mitigated the N-demethylation issue, leading to a compound with improved pharmacokinetic properties, including lower clearance and higher oral bioavailability.[1]
Beyond enhancing metabolic stability, the SAR studies also explored the impact of various substituents on the quinazoline (B50416) and benzamide (B126) moieties of the molecule, influencing potency at both CCR2 and the closely related CCR5. Notably, the incorporation of a tert-butylamine in this compound not only improved metabolic stability but also conferred a significant increase in affinity for CCR5, a desirable feature for certain therapeutic indications.
Quantitative SAR Data
The following tables summarize the in vitro potencies of this compound and key analogs against CCR2 and CCR5, as well as their functional activity in a monocyte chemotaxis assay.
| Compound | N-Alkyl Group | CCR2 Binding IC50 (nM) | CCR5 Binding IC50 (nM) | Monocyte Chemotaxis IC50 (nM) |
| BMS-741672 (1a) | N(Me)i-Pr | 1.1 | >1000 | 1.3 |
| 2a | NH-i-Pr | 9.9 | >1000 | 33 |
| 2b | NH-c-Pr | 2.8 | >1000 | 4.6 |
| 2c | NH-c-Bu | 2.3 | 84 | 2.1 |
| This compound (2d) | NH-t-Bu | 2.7 | 38 | 0.8 |
Data sourced from Yang et al., ACS Med. Chem. Lett. 2021, 12, 6, 969–975.
Experimental Protocols
CCR2 and CCR5 Radioligand Binding Assays
These assays determine the affinity of a test compound for the CCR2 and CCR5 receptors by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO-K1 cell membranes expressing human CCR2 or CCR5.
-
Radioligand: [125I]-CCL2 for CCR2 binding and [125I]-MIP-1α for CCR5 binding.
-
Test Compounds: this compound and its analogs.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, 1 M NaCl.
-
Filtration Plate: 96-well glass fiber filter plates.
-
Scintillation Counter.
Procedure:
-
Cell membranes are incubated with the radioligand and various concentrations of the test compound in the assay buffer.
-
The mixture is incubated for 60-90 minutes at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through the glass fiber filter plates using a cell harvester to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
Monocyte Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of monocytes towards a chemoattractant.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human MCP-1 (CCL2).
-
Test Compounds: this compound and its analogs.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader.
Procedure:
-
Monocytes are pre-incubated with various concentrations of the test compound.
-
The lower chamber of the chemotaxis plate is filled with assay medium containing MCP-1.
-
The pre-incubated monocytes are added to the upper chamber (the insert).
-
The plate is incubated for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Non-migrated cells are removed from the top of the membrane.
-
The number of migrated cells in the lower chamber is quantified by adding a fluorescent dye and measuring the fluorescence with a plate reader.
-
The IC50 values are calculated from the dose-response curves.
Visualizations
CCR2 Signaling Pathway
Caption: CCR2 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for SAR Studies
Caption: Workflow for the structure-activity relationship studies of this compound.
Conclusion
The development of this compound is a successful example of a structure-based drug design strategy aimed at improving the metabolic stability of a lead compound. The systematic modification of the N-alkylamine substituent on the trisubstituted cyclohexylamine core led to the identification of a potent and orally bioavailable CCR2 antagonist with a favorable pharmacokinetic profile. The detailed SAR data and experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on the discovery of novel chemokine receptor modulators.
References
The Discovery and Synthesis of BMS-753426: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-753426 is a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2), with additional affinity for CCR5. Developed by Bristol Myers Squibb, it represents a significant advancement in the pursuit of therapies targeting inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key pharmacological data.
Introduction: The Role of CCR2 in Inflammation
The CC Chemokine Receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation.[1] Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent chemoattractant for these cell types. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making it a compelling target for therapeutic intervention.
Discovery of this compound: A Structure-Activity Relationship-Driven Approach
This compound was discovered through a focused structure-activity relationship (SAR) study aimed at improving the metabolic stability of a predecessor compound, BMS-741672.[1] The primary metabolic liability of BMS-741672 was N-dealkylation. The research team at Bristol Myers Squibb systematically modified the structure of BMS-741672 to identify a more robust clinical candidate.
The key innovation leading to this compound was the strategic replacement of the N-isopropyl-N-methylamino group in BMS-741672 with a tert-butylamine (B42293) moiety. This substitution not only enhanced metabolic stability but also unexpectedly improved affinity for the CCR5 receptor, resulting in a dual CCR2/CCR5 antagonist.
Chemical Structure
The chemical structure of this compound is provided below:
This compound (Image of the 2D structure of this compound would be placed here if image generation were supported.)
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its predecessor, BMS-741672.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | CCR2 Binding IC50 (nM) | CCR5 Binding IC50 (nM) | Monocyte Chemotaxis IC50 (nM) |
| This compound | 2.7 | 83 | 0.8 |
| BMS-741672 | 1.1 | >1000 | 0.67 |
Table 2: Pharmacokinetic Properties of this compound and BMS-741672 in Cynomolgus Monkeys
| Compound | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| This compound | 10 | 60 |
| BMS-741672 | 30 | 46 |
Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the CCR2 signaling pathway. Upon binding of its ligand, CCL2, CCR2 initiates a cascade of intracellular signaling events that ultimately lead to monocyte and macrophage migration. This compound competitively blocks the binding of CCL2 to CCR2, thereby inhibiting these downstream effects.
References
The Role of BMS-753426 in Modulating Monocyte Migration via CCR2 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyte migration is a fundamental process in the inflammatory response and the pathogenesis of numerous diseases. A key mediator of this process is the CC Chemokine Receptor 2 (CCR2) and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2). This technical guide provides an in-depth analysis of BMS-753426, a potent and orally bioavailable antagonist of CCR2. We will explore its mechanism of action in inhibiting monocyte migration, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in immunology and drug development investigating the therapeutic potential of CCR2 antagonism.
Introduction: The Critical Role of Monocyte Migration and the CCR2-CCL2 Axis
Monocytes, a subset of leukocytes, play a pivotal role in the innate immune system. Their migration from the bone marrow, through the bloodstream, and into tissues is essential for immune surveillance, host defense, and tissue repair.[1][2] However, dysregulated monocyte trafficking is a hallmark of many chronic inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis.
The migration of monocytes is largely directed by chemokines, a family of small chemotactic cytokines.[1] The CCR2-CCL2 signaling axis is a dominant pathway governing the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][3] CCR2 is a G-protein coupled receptor predominantly expressed on monocytes, macrophages, and a subset of T cells.[3] Its primary ligand, CCL2 (MCP-1), is a potent chemoattractant whose expression is upregulated at sites of inflammation. Given its crucial role, the CCR2-CCL2 axis represents a key therapeutic target for controlling monocyte-driven inflammation.[1][3] this compound has been developed as a potent antagonist to inhibit this signaling pathway.[3][4]
This compound: A Potent Antagonist of CCR2
This compound is a small molecule, orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2).[3][4] It was developed through structure-activity relationship studies to improve the metabolic stability and pharmacokinetic profile of earlier CCR2 antagonists.[3] By binding to CCR2, this compound prevents the binding of its cognate ligands, primarily CCL2, thereby inhibiting the downstream signaling cascades that lead to monocyte chemotaxis and migration.[3] In addition to its high affinity for CCR2, this compound also exhibits improved affinity for CCR5, another chemokine receptor involved in inflammatory responses, suggesting a potential for dual antagonism.[3]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key data on its inhibitory activity on monocyte migration.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Stimulant | Endpoint | IC50 Value |
| Chemotaxis Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 nM MCP-1 | Monocyte Migration | 5.3 nM |
| Data sourced from a study on the discovery of this compound, where the antagonism of chemotaxis was measured at 37°C.[3] |
Table 2: In Vivo Efficacy of this compound in a Monocyte/Macrophage Infiltration Model
| Animal Model | Treatment | Dosing | Endpoint | Percent Inhibition of Monocyte/Macrophage Influx |
| hCCR2 Knock-in Mice (Thioglycolate-induced Peritonitis) | This compound | 1 mg/kg, twice daily | Peritoneal Cellular Infiltrate Analysis (48h post-treatment) | 28% |
| hCCR2 Knock-in Mice (Thioglycolate-induced Peritonitis) | This compound | 25 mg/kg, twice daily | Peritoneal Cellular Infiltrate Analysis (48h post-treatment) | 74% |
| hCCR2 Knock-in Mice (Thioglycolate-induced Peritonitis) | This compound | 100 mg/kg, twice daily | Peritoneal Cellular Infiltrate Analysis (48h post-treatment) | 78% |
| Data from a pharmacodynamic study evaluating the activity of this compound in inhibiting monocyte/macrophage infiltration.[3] |
Signaling Pathway of CCR2-Mediated Monocyte Migration and its Inhibition by this compound
The binding of CCL2 to CCR2 initiates a signaling cascade that results in cytoskeletal rearrangements and directed cell movement. This compound acts as a competitive antagonist, blocking this pathway at the receptor level.
Experimental Protocols for Assessing Monocyte Migration
The evaluation of compounds like this compound relies on robust in vitro and in vivo assays that quantify monocyte migration.
In Vitro Chemotaxis Assays (e.g., Boyden Chamber/Transwell Assay)
This is a widely used method to assess the chemotactic response of monocytes to a chemoattractant gradient.
Principle: A two-chamber system is separated by a microporous membrane. Monocytes are placed in the upper chamber, and the chemoattractant (e.g., CCL2) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber in a given time is quantified.
Detailed Methodology:
-
Cell Isolation: Isolate human peripheral blood monocytes using methods such as immunomagnetic separation with anti-CD14 antibodies to achieve a pure population (>80% CD14+).[5]
-
Chamber Setup: Use a 96-well Boyden chamber or Transwell® inserts with a 5.0 µm pore size polyester (B1180765) membrane.[5]
-
Loading:
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period of 1 to 4 hours to allow for migration.[5]
-
Quantification:
-
Remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by:
-
Cell Lysis and ATP Measurement: Lyse the migrated cells and measure ATP levels using a luminescence-based assay (e.g., CellTiter-Glo®). The luminescent signal is directly proportional to the number of migrated cells.[5]
-
Fluorescent Labeling: Pre-label the monocytes with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence in the bottom well using a plate reader.[6]
-
Direct Cell Counting: Stain the migrated cells on the underside of the membrane and count them using microscopy.
-
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control and determine the IC50 value.
In Vivo Monocyte Infiltration Model (Thioglycolate-Induced Peritonitis)
This model is used to assess the effect of a compound on monocyte/macrophage recruitment to an inflamed site in a living organism.
Principle: An inflammatory agent, thioglycolate, is injected into the peritoneal cavity of a mouse, inducing a robust influx of inflammatory cells, particularly monocytes. The test compound is administered to the animal, and its effect on the number of recruited monocytes is measured.
Detailed Methodology:
-
Animal Model: Use human CCR2 knock-in (hCCR2 KI) mice to account for potential species differences in receptor affinity.[3]
-
Induction of Peritonitis: Administer thioglycolate (TG) via intraperitoneal injection to the mice.[3]
-
Compound Administration: Dose the mice orally with this compound at various concentrations (e.g., 1, 25, 100 mg/kg) or a vehicle control. A typical dosing schedule is twice daily.[3]
-
Cellular Infiltrate Collection: At a specified time point after TG injection (e.g., 48 hours), perform a peritoneal lavage by injecting sterile PBS into the peritoneal cavity and then collecting the fluid.[3]
-
Cell Analysis:
-
Perform total and differential cell counts on the peritoneal lavage fluid using a hematology analyzer or manual counting with staining (e.g., Wright-Giemsa stain).
-
Use flow cytometry with specific cell surface markers (e.g., CD11b, Ly6C) to accurately identify and quantify the population of infiltrated monocytes/macrophages.
-
-
Data Analysis: Calculate the percentage of inhibition of monocyte/macrophage influx for each treatment group compared to the vehicle-treated group.[3]
Conclusion
This compound is a potent, orally bioavailable CCR2 antagonist that effectively inhibits monocyte migration by blocking the critical CCR2-CCL2 signaling axis. The quantitative data from both in vitro chemotaxis assays and in vivo inflammatory models demonstrate its significant inhibitory capacity. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of CCR2 antagonists in preclinical research. As dysregulated monocyte migration is a key factor in numerous pathologies, compounds like this compound hold considerable promise as therapeutic agents for a wide range of inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammatory Monocyte Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. criver.com [criver.com]
- 6. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of BMS-753426: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). By binding to CCR2, this compound prevents the binding of its endogenous ligand, CCL2, thereby inhibiting the initiation of the downstream signaling cascade. The primary and most well-documented downstream effect of this antagonism is the inhibition of monocyte and macrophage chemotaxis.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings from the primary literature.
| Assay Type | Target | Species | IC₅₀ (nM) | Reference |
| Radioligand Binding | CCR2 | Human | 2.7 | --INVALID-LINK--[3] |
| Chemotaxis Inhibition | CCR2 | Human (hPBMCs) | 0.8 | --INVALID-LINK--[3] |
| In Vivo Model | Effect | Species | Dosage | Inhibition | EC₅₀ (nM) | Reference |
| Thioglycolate-induced peritonitis | Inhibition of monocyte/macrophage influx | hCCR2 knock-in mice | 1 mg/kg (oral) | 28% | 3.9 | --INVALID-LINK--[2] |
| 25 mg/kg (oral) | 74% | |||||
| 100 mg/kg (oral) | 78% |
Downstream Signaling Pathways
As a Gαi-coupled receptor, the activation of CCR2 by CCL2 initiates a complex network of intracellular signaling pathways. While direct experimental evidence detailing the specific effects of this compound on each of these downstream mediators is limited in the public domain, antagonism of CCR2 is expected to modulate the following key cascades:
-
Gαi Protein Activation: Upon CCL2 binding, CCR2 facilitates the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G protein, leading to its dissociation from the Gβγ dimer. As an antagonist, this compound is predicted to prevent this activation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate PI3K, leading to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation. Inhibition of CCR2 by this compound would be expected to attenuate CCL2-induced Akt phosphorylation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CCR2 activation can also trigger the MAPK cascade, including the p38 and Extracellular signal-regulated kinase (ERK) pathways, which are involved in inflammation and cell migration. This compound would likely inhibit CCL2-mediated phosphorylation of p38 and ERK.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is another signaling route that can be activated by CCR2, leading to the transcription of various inflammatory genes. Antagonism by this compound is anticipated to block this activation.
Below is a diagram illustrating the putative downstream signaling pathways inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
CCR2 Radioligand Competition Binding Assay
This assay determines the binding affinity of this compound to the CCR2 receptor by measuring its ability to displace a radiolabeled CCR2 ligand.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing human CCR2 (e.g., THP-1 cells or HEK293 cells transfected with CCR2).
-
Radioligand: ¹²⁵I-labeled human CCL2.
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.
-
Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, 0.1% BSA, pH 7.4.
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing CCR2 and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).
-
Competition: Add 50 µL of serially diluted this compound.
-
Add 50 µL of ¹²⁵I-CCL2 (final concentration ~50 pM) to all wells.
-
Add 100 µL of the cell membrane suspension to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells multiple times with ice-cold wash buffer using a vacuum manifold.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Monocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well or 96-well plate.
-
Detection Reagent: Calcein-AM or similar fluorescent viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay medium.
-
-
Compound Pre-incubation: In a separate plate, incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration) to the lower wells of the Transwell plate.
-
For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all other readings.
-
Plot the percentage of inhibition of migration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a potent antagonist of CCR2 that effectively inhibits monocyte chemotaxis. Its mechanism of action involves the blockade of CCL2-induced Gαi-protein-coupled signaling. While the precise impact of this compound on all downstream effectors such as the PI3K/Akt, MAPK, and JAK/STAT pathways requires further direct investigation, its antagonism of the primary CCR2 receptor strongly suggests a modulatory role in these critical inflammatory signaling cascades. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other CCR2 antagonists in a research and drug development setting.
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
The CCR2 Antagonist BMS-753426: A Technical Guide to its Effects on Inflammatory Cell Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6][7] This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in orchestrating the migration of monocytes and macrophages to sites of inflammation.[1][4] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a multitude of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of the effects of this compound on inflammatory cell recruitment, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: CCR2 Antagonism
This compound exerts its anti-inflammatory effects by selectively binding to CCR2, a G-protein coupled receptor (GPCR), and inhibiting the downstream signaling cascades initiated by its ligands, primarily CCL2.[1][4] This blockade prevents the conformational changes in the receptor necessary for G-protein coupling and subsequent intracellular signaling, ultimately inhibiting cell migration and recruitment.
Signaling Pathway of CCL2/CCR2 and Inhibition by this compound
The binding of CCL2 to CCR2 triggers a cascade of intracellular events crucial for chemotaxis. This compound, as a CCR2 antagonist, blocks these signaling pathways at the receptor level. The diagram below illustrates the key signaling events.
Caption: CCR2 signaling cascade and the inhibitory action of this compound.
Effects on Monocyte and Macrophage Recruitment
The primary therapeutic potential of this compound lies in its ability to inhibit the recruitment of monocytes and macrophages, which are key drivers of chronic inflammation.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in modulating monocyte/macrophage activity.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Ligand | Endpoint | IC50 (nM) | Reference |
| Receptor Binding | - | - | CCR2 Binding | 2.7 | [8] |
| Receptor Binding | - | - | CCR5 Binding | 83 | [1] |
| Chemotaxis | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 10 nM MCP-1 | Inhibition of Migration | 0.8 | [8] |
Table 2: In Vivo Efficacy of this compound in a Thioglycolate-Induced Peritonitis Model in hCCR2 Knock-in Mice
| Oral Dose (mg/kg, BID) | Inhibition of Monocyte/Macrophage Influx (%) | Estimated Receptor Occupancy (%) |
| 1 | 28 | 51 |
| 25 | 74 | 91 |
| 100 | 78 | 98 |
| The estimated EC50 for inhibition of monocyte/macrophage infiltration in this model is 3.9 nM.[1][8] |
Effects on Other Inflammatory Cells
While the primary targets of this compound are monocytes and macrophages due to their high expression of CCR2, the potential effects on other inflammatory cells such as lymphocytes and neutrophils are also of interest.
Lymphocyte Recruitment
Certain subsets of T lymphocytes, including naive T cells and some memory T cells, express CCR2.[4][9][10][11] The CCL2/CCR2 axis can influence T cell differentiation, cytokine expression, and migration.[9][12] Specifically, CCR2 signaling has been shown to modulate the balance between effector and regulatory T cells.[9] this compound has demonstrated activity in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), which is a T-cell-mediated autoimmune disease.[1][2] This suggests that by blocking CCR2, this compound may impact the recruitment and/or function of pathogenic T cells in the central nervous system. However, direct quantitative data on the inhibition of lymphocyte migration by this compound is not extensively detailed in the primary literature.
Neutrophil Recruitment
Under normal physiological conditions, circulating neutrophils express low to negligible levels of CCR2.[13] However, in the context of chronic inflammatory diseases, neutrophils that have infiltrated tissues can upregulate CCR2 expression.[14][15][16] This induced expression may render them responsive to CCL2, contributing to their retention and activation at inflammatory sites. Therefore, while this compound is not expected to directly block the initial recruitment of neutrophils to an acute inflammatory site, it could potentially modulate neutrophil activity in chronic inflammatory settings. Direct experimental evidence for the effect of this compound on neutrophil recruitment is currently lacking in the available literature.
Experimental Protocols
Human Monocyte Chemotaxis Assay
This protocol outlines a typical in vitro experiment to assess the inhibitory effect of this compound on the migration of human monocytes towards a CCL2 gradient.
Caption: Workflow for an in vitro human monocyte chemotaxis assay.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Further enrichment for monocytes can be achieved using CD14+ magnetic bead selection.[17]
-
Cell Preparation: Resuspend the isolated monocytes in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest compound dilution.
-
Pre-incubation: Incubate the monocyte suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.[8]
-
Chemotaxis Setup:
-
Add assay medium containing a predetermined optimal concentration of recombinant human CCL2 (e.g., 10 nM) to the lower wells of a Boyden chamber (or a multi-well plate with transwell inserts, typically with a 5 µm pore size).[8]
-
Add assay medium without CCL2 to some wells to serve as a negative control for basal migration.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated monocyte suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 60 to 120 minutes.[18]
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence on a plate reader.[8]
-
Collecting the cells from the lower chamber and counting them using a flow cytometer.
-
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Thioglycolate-Induced Peritonitis Model
This protocol describes a common in vivo model to assess the effect of this compound on monocyte/macrophage recruitment in response to a sterile inflammatory stimulus.
Methodology:
-
Animal Model: Use human CCR2 knock-in (KI) mice to appropriately model the interaction of this compound with the human receptor.[1]
-
Induction of Peritonitis: Administer a single intraperitoneal (i.p.) injection of sterile 3% or 4% aged thioglycollate broth to each mouse.[1][2][3]
-
Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 1, 25, and 100 mg/kg) or a vehicle control. A typical dosing regimen is twice daily (BID), starting at the time of thioglycollate injection.[1]
-
Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 48 or 72 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of sterile PBS or HBSS into the peritoneal cavity.[2][19]
-
Cell Analysis:
-
Keep the collected peritoneal lavage fluid on ice.
-
Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.
-
Perform flow cytometry to identify and quantify the different inflammatory cell populations (e.g., monocytes/macrophages, neutrophils). This is typically done by staining the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b, F4/80 for macrophages; Ly6G for neutrophils).[1]
-
-
Data Analysis: Calculate the total number of recruited monocytes/macrophages for each treatment group. Determine the percentage of inhibition of cell recruitment for each dose of this compound relative to the vehicle-treated group.
Conclusion
This compound is a potent and selective CCR2 antagonist that effectively inhibits the recruitment of monocytes and macrophages to sites of inflammation. Its efficacy has been demonstrated in both in vitro chemotaxis assays and in vivo models of inflammation. While its primary impact is on the monocytic lineage, its role in modulating T cell responses in autoimmune diseases warrants further investigation. The potential for this compound to influence neutrophil activity in chronic inflammatory conditions, due to induced CCR2 expression, presents an interesting area for future research. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other CCR2 antagonists in various inflammatory disease contexts.
References
- 1. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. CCR2 Regulates the Immune Response by Modulating the Interconversion and Function of Effector and Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CCR2 expressing CD4+ T lymphocytes are preferentially recruited to the ileum in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. CCR2 Expression in Neutrophils Plays a Critical Role in Their Migration Into the Joints in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCR2 dependent neutrophil activation and mobilization rely on TLR4-p38 axis during liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pharmacological Profile of BMS-753426: A Potent and Orally Bioavailable CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Developed as a successor to the clinical candidate BMS-741672, this compound exhibits an improved pharmacokinetic profile, characterized by lower clearance and higher oral bioavailability.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to CCR2, a G-protein coupled receptor predominantly expressed on monocytes, macrophages, and a subset of T cells.[2] The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), a key chemokine involved in the recruitment of these immune cells from the bone marrow to sites of inflammation.[2][4] By competitively inhibiting the binding of MCP-1 to CCR2, this compound effectively blocks the downstream signaling cascade that mediates monocyte migration and infiltration into tissues.[2] In addition to its high affinity for CCR2, this compound also demonstrates notable binding to CCR5, another chemokine receptor involved in inflammatory responses.[2]
In Vitro Profile
The in vitro activity of this compound has been characterized through various binding and functional assays.
Table 1: In Vitro Activity of this compound
| Assay | Target | Species | IC50 (nM) | Reference |
| Radioligand Binding | CCR2 | Human | 2.7 | [1] |
| Monocyte Chemotaxis | CCR2 | Human | 0.8 | [1] |
| Radioligand Binding | CCR5 | Human | 83 | [2] |
| Radioligand Binding (Primary T-cells) | CCR5 | Human | 6.3 ± 1.5 | [2] |
In Vivo Profile
The in vivo efficacy of this compound has been demonstrated in preclinical models of inflammation and autoimmune disease.
Thioglycolate-Induced Peritonitis in hCCR2 Knock-in Mice
In a model of sterile peritonitis induced by thioglycollate, oral administration of this compound demonstrated a dose-dependent inhibition of monocyte and macrophage influx into the peritoneal cavity.[1]
Table 2: In Vivo Efficacy of this compound in a Peritonitis Model
| Dose (mg/kg, oral) | Inhibition of Monocyte/Macrophage Influx (%) | Estimated Receptor Occupancy (%) |
| 1 | 28 | 51 |
| 25 | 74 | 91 |
| 100 | 78 | 98 |
The estimated EC50 for the inhibition of monocyte/macrophage infiltration in this model was 3.9 nM.[2]
Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 Knock-in Mice
In a mouse model of multiple sclerosis (EAE), this compound treatment led to a reduction in clinical scores and histological improvements in the spinal cord.[1] A dose of 25 mg/kg administered twice daily was shown to be effective.[1]
Pharmacokinetics
This compound was developed to improve upon the metabolic stability of its predecessor, BMS-741672.[2][3] While specific pharmacokinetic parameters for this compound in cynomolgus monkeys are not publicly available, it is reported to have lower clearance and higher oral bioavailability compared to BMS-741672.[2][3] For comparison, BMS-741672 has a reported oral bioavailability of 46% and a half-life of 3.2 hours (intravenous) in cynomolgus monkeys.[5]
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of MCP-1 to CCR2 initiates a signaling cascade that is crucial for monocyte chemotaxis. This compound acts as an antagonist, blocking this pathway.
Experimental Workflow: In Vitro Chemotaxis Assay
The following diagram outlines the typical workflow for a Boyden chamber chemotaxis assay used to evaluate the inhibitory effect of this compound on monocyte migration.
Experimental Protocols
CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Cell Preparation: Membranes from cells overexpressing human CCR2 are prepared by homogenization and centrifugation.
-
Assay Components:
-
Radioligand: [125I]-MCP-1
-
Test Compound: this compound (serially diluted)
-
Assay Buffer: Typically Tris-based buffer with salts and a protease inhibitor cocktail.
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of this compound and a fixed concentration of [125I]-MCP-1.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-MCP-1 (IC50) is determined by non-linear regression analysis.
Monocyte Chemotaxis Assay (Boyden Chamber)
This functional assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant.
-
Cell Preparation: Human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood using density gradient centrifugation.
-
Assay Components:
-
Chemoattractant: MCP-1 (typically 10 nM)[1]
-
Test Compound: this compound (serially diluted)
-
Apparatus: A 24- or 96-well Boyden chamber with a porous membrane (e.g., 5 µm pores).
-
-
Procedure:
-
Place MCP-1 and varying concentrations of this compound in the lower chamber of the Boyden apparatus.
-
Add hPBMCs to the upper chamber.
-
Incubate the chamber at 37°C to allow for cell migration.
-
After the incubation period, remove the membrane.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the migrated cells using a microscope.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the monocyte migration (IC50) is calculated.
Thioglycollate-Induced Peritonitis
This in vivo model is used to evaluate the anti-inflammatory effects of a compound by measuring its ability to inhibit leukocyte infiltration.
-
Animal Model: Human CCR2 knock-in (KI) mice are used due to the weaker affinity of this compound for the murine CCR2 homolog.[2]
-
Procedure:
-
Administer sterile thioglycollate broth intraperitoneally to the mice to induce a sterile inflammatory response.[6][7]
-
Dose the mice orally with this compound or vehicle at specified time points.[1]
-
After a set period (e.g., 48 hours), euthanize the mice and perform a peritoneal lavage to collect the infiltrating cells.[2]
-
Identify and quantify the different leukocyte populations (e.g., monocytes, macrophages, neutrophils) in the peritoneal fluid using flow cytometry.
-
-
Data Analysis: The percentage inhibition of monocyte/macrophage influx in the this compound-treated groups is calculated relative to the vehicle-treated group.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation and demyelination.
-
Animal Model: Human CCR2 knock-in mice.[1]
-
Induction of EAE:
-
Treatment: Administer this compound or vehicle orally, typically starting at the onset of clinical signs.[1]
-
Assessment:
-
Monitor the mice daily for clinical signs of disease (e.g., tail limpness, hind limb paralysis) and assign a clinical score.
-
At the end of the study, collect spinal cord tissue for histological analysis to assess inflammation and demyelination.
-
-
Data Analysis: Compare the clinical scores and histological findings between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a potent and orally bioavailable CCR2 antagonist with a promising preclinical profile. Its ability to effectively block monocyte chemotaxis both in vitro and in vivo suggests its potential as a therapeutic agent for inflammatory and autoimmune diseases where CCR2-mediated cell recruitment plays a pathogenic role. The improved pharmacokinetic properties of this compound over its predecessor represent a significant advancement in the development of CCR2-targeted therapies. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
The Potent and Orally Bioavailable CCR2 Antagonist BMS-753426: A Technical Overview of its Interaction with the CCL2/CCR2 Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemokine C-C motif ligand 2 (CCL2)/C-C chemokine receptor 2 (CCR2) signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a pivotal role in the pathogenesis of numerous inflammatory, fibrotic, and autoimmune diseases, as well as cancer.[1][2] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of BMS-753426, a potent and orally bioavailable antagonist of CCR2. We will delve into its mechanism of action, present key quantitative data on its potency and pharmacokinetic profile, and provide detailed experimental protocols for its evaluation. Furthermore, this guide includes visualizations of the CCL2/CCR2 signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding of this compound and its therapeutic potential.
Introduction: The CCL2/CCR2 Signaling Axis
The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, memory T lymphocytes, and natural killer cells.[3] It exerts its biological effects primarily through binding to its cognate G protein-coupled receptor, CCR2.[1] This interaction triggers a cascade of downstream signaling events, including the activation of PI3K/Akt, JAK/STAT, and MAPK pathways, which ultimately lead to cell migration, proliferation, and cytokine production.[1][4] The CCL2/CCR2 axis is implicated in a wide array of pathological conditions, making it a highly attractive target for therapeutic intervention.[2][3]
This compound: A Second-Generation CCR2 Antagonist
This compound was developed as a successor to the clinical candidate BMS-741672, with a focus on improving metabolic stability and pharmacokinetic properties.[5] This effort led to the identification of a potent and orally bioavailable antagonist with a favorable preclinical profile.
Mechanism of Action
This compound acts as a competitive antagonist of the CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand CCL2, thereby inhibiting the downstream signaling pathways that mediate the recruitment of inflammatory cells. This blockade of monocyte and macrophage infiltration into tissues forms the basis of its therapeutic potential in various inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Radioligand Binding | Human CCR2 | - | 2.7 | [6] |
| Radioligand Binding | Human CCR5 | - | 83 | [5] |
| Monocyte Chemotaxis | Human PBMCs | 10 nM MCP-1 induced | 0.8 | [6] |
Table 2: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys
| Parameter | Route of Administration | Value | Units | Reference |
| Plasma Clearance | Oral | 25-36 | mL/min/kg | [5] |
| Oral Bioavailability (F%) | Oral | 79-100 | % | [5] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Multiple Sclerosis (EAE)
| Parameter | Treatment | Result | Units | Reference |
| Clinical Score (AUC) | This compound (25 mg/kg, BID, oral) | 49% reduction | % | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 supplemented with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of 125I-mCCL2 (final concentration ~50 pM).
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the plate contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression.
Monocyte Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or similar viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. Use assay medium without CCL2 as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate according to the manufacturer's instructions.
-
Alternatively, label cells with Calcein-AM prior to the assay and measure the fluorescence of migrated cells in the bottom chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is a widely used animal model for multiple sclerosis. This protocol outlines the induction of EAE and the evaluation of a test compound's efficacy.
Materials:
-
Animals: C57BL/6 mice or human CCR2 knock-in (hCCR2 KI) mice.
-
Antigen: Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
Test Compound: this compound.
-
Vehicle Control.
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Initiate oral dosing of this compound (e.g., 25 mg/kg, BID) or vehicle control on day 1.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (see Table 4).
-
-
Histological Analysis:
-
At the end of the study, perfuse the mice and collect spinal cords.
-
Process the tissue for histology and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Quantify the degree of inflammation and demyelination.
-
-
Data Analysis:
-
Calculate the mean clinical score for each group over time and determine the area under the curve (AUC).
-
Compare the AUC and histological scores between the treated and vehicle groups to assess efficacy.
-
Table 4: Clinical Scoring Scale for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key pathways and workflows.
Conclusion
This compound is a potent, orally bioavailable CCR2 antagonist that has demonstrated significant promise in preclinical models of inflammatory disease. Its improved pharmacokinetic profile over earlier-generation compounds, coupled with its high in vitro and in vivo potency, makes it a valuable tool for researchers studying the role of the CCL2/CCR2 axis in various pathologies. The detailed protocols and data presented in this guide are intended to support further investigation into the therapeutic potential of this compound and other CCR2 antagonists. The continued exploration of this signaling pathway holds the potential to deliver novel treatments for a range of unmet medical needs.
References
- 1. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with BMS-753426
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo preclinical efficacy and pharmacokinetic studies of BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2).
Introduction
This compound is a small molecule inhibitor of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation. The interaction of CCR2 with its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Due to its weaker affinity for the murine CCR2 homolog, in vivo efficacy studies of this compound are typically conducted in human CCR2 knock-in (hCCR2 KI) mice.
Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of downstream signaling events, leading to cell migration, proliferation, and cytokine production. This compound acts as an antagonist, blocking these downstream effects.
Caption: CCR2 signaling is blocked by this compound.
In Vivo Efficacy Models
Two primary in vivo models have been utilized to assess the efficacy of this compound: a thioglycolate-induced peritonitis model to evaluate the inhibition of monocyte/macrophage infiltration and an experimental autoimmune encephalomyelitis (EAE) model as a representation of multiple sclerosis.
General Experimental Workflow
The following diagram outlines a typical workflow for in vivo efficacy studies with this compound.
Caption: Workflow for in vivo efficacy testing.
Protocol 1: Thioglycolate-Induced Peritonitis in hCCR2 KI Mice
This model is used to assess the ability of this compound to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity following an inflammatory stimulus.
Materials:
-
hCCR2 knock-in (KI) mice
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile 3% Brewer's thioglycollate medium
-
Sterile phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-F4/80)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: Acclimatize hCCR2 KI mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (vehicle and different doses of this compound).
-
Treatment: Administer this compound or vehicle orally (p.o.) twice daily (BID).
-
Induction of Peritonitis: On the day of the second treatment, administer 1 mL of sterile 3% thioglycollate medium via intraperitoneal (i.p.) injection.
-
Continued Treatment: Continue the twice-daily oral administration of this compound or vehicle.
-
Peritoneal Lavage: 48 hours after the thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity and aspirating the fluid.
-
Cell Analysis:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cells in an appropriate buffer.
-
Perform a cell count.
-
Stain the cells with fluorescently labeled antibodies against markers for monocytes/macrophages (e.g., CD11b, F4/80).
-
Analyze the cell populations by flow cytometry to determine the number and percentage of infiltrating monocytes/macrophages.
-
Quantitative Data Summary:
| Dose of this compound (mg/kg, p.o., BID) | Inhibition of Monocyte/Macrophage Influx (%) |
| 1 | 28 |
| 25 | 74 |
| 100 | 78 |
The estimated EC50 for the inhibition of monocyte/macrophage infiltration in this model is approximately 3.9 nM.[1]
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 KI Mice
The EAE model is a widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
Materials:
-
hCCR2 knock-in (KI) mice (e.g., C57BL/6 background)
-
This compound
-
Vehicle for this compound
-
Myelin Oligodendrocyte Glycoprotein (B1211001) peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously (s.c.) at two sites on the flank with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin via intraperitoneal (i.p.) injection.
-
-
Treatment:
-
Begin oral administration of this compound (25 mg/kg, BID) or vehicle on day 1 post-immunization.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7.
-
Score the disease severity based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Endpoint Analysis:
-
Continue monitoring and treatment for a predefined period (e.g., 21-28 days).
-
At the end of the study, mice can be euthanized, and spinal cords and brains can be collected for histological analysis to assess inflammation and demyelination.
-
Quantitative Data Summary:
| Treatment | Dose (mg/kg, p.o., BID) | Reduction in AUC of Clinical Score (%) |
| This compound | 25 | 49 (p < 0.05)[1] |
Protocol 3: Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Studies have been conducted in rats and cynomolgus monkeys.
Representative Protocol (General):
Animals:
-
Sprague-Dawley rats or Cynomolgus monkeys
Dosing:
-
Intravenous (i.v.): A single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in monkeys).
-
Oral (p.o.): A single dose administered via oral gavage.
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters.
Quantitative Data Summary (from preclinical studies):
| Species | Parameter | Value |
| Rat | Clearance (CL) | [Data not explicitly provided in abstracts] |
| Oral Bioavailability (F%) | [Data not explicitly provided in abstracts] | |
| Cynomolgus Monkey | Clearance (CL) | Lower than previous clinical candidate |
| Oral Bioavailability (F%) | Higher than previous clinical candidate |
Note: Specific values for rat and monkey PK parameters were not detailed in the provided search results, but it was noted that this compound showed significant improvements in pharmacokinetic properties, with lower clearance and higher oral bioavailability compared to a previous clinical candidate.[1][2]
References
Application Notes and Protocols for the Use of BMS-753426 in a Multiple Sclerosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal damage. A key pathological feature of MS is the infiltration of immune cells, particularly monocytes and macrophages, into the brain and spinal cord. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in mediating the migration of these inflammatory cells from the periphery into the central nervous system.[1][2]
BMS-753426 is a potent and orally bioavailable antagonist of CCR2.[1][3][4][5] By blocking the CCR2 signaling pathway, this compound inhibits the migration of monocytes and macrophages, thereby representing a promising therapeutic strategy for mitigating the neuroinflammation associated with multiple sclerosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model of multiple sclerosis.[6][7][8][9][10]
Mechanism of Action
This compound functions as a selective antagonist of the CCR2 receptor.[3] The binding of CCL2 to CCR2 on the surface of monocytes and macrophages initiates a signaling cascade that leads to chemotaxis, or directed cell movement, towards the site of inflammation in the central nervous system. This compound competitively binds to CCR2, preventing its activation by CCL2 and thereby inhibiting the downstream signaling events required for cell migration. This disruption of monocyte and macrophage trafficking into the CNS is the primary mechanism by which this compound is thought to ameliorate the pathology of EAE.[1][2]
Data Presentation
The in vivo efficacy of this compound has been evaluated in a human CCR2 (hCCR2) knock-in mouse model of EAE. The key findings from this research are summarized in the tables below.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| CCR2 Binding IC50 | 2.7 nM | Human | Radioligand Binding Assay | [3] |
| MCP-1 Induced Chemotaxis IC50 | 0.8 nM | Human | PBMC Chemotaxis Assay | [3] |
| Monocyte/Macrophage Infiltration EC50 | 3.9 nM | hCCR2 Knock-in Mouse | Thioglycolate-induced Peritonitis | [1] |
Table 2: Efficacy of this compound in the EAE Mouse Model
| Treatment Group | Dose | Route of Administration | Key Finding | p-value | Reference |
| This compound | 25 mg/kg, BID | Oral | 49% reduction in the Area Under the Curve (AUC) of the clinical score | < 0.05 | [1] |
| Vehicle | N/A | Oral | Control for treatment effect | N/A | [1] |
Note: Histological evaluation of the spinal cord on day 22 did not demonstrate a significant difference in total inflammatory cellular infiltrate between the this compound and vehicle-treated groups in the published study.[1]
Experimental Protocols
The following protocols are based on established methods for inducing EAE in mice and the available information on the study of this compound.[1][7]
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 Knock-in Mice
Materials:
-
hCCR2 knock-in mice (C57BL/6 background recommended)
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG35-55 solution with CFA by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
On Day 0, subcutaneously inject 100 µL of the MOG35-55/CFA emulsion into the flank of each mouse.
-
On Day 0 and Day 2, administer pertussis toxin (200 ng in 100 µL of PBS) via intraperitoneal injection.
-
-
Clinical Scoring:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice according to the following standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a 2.5 mg/mL solution to administer 200 µL).
-
-
Administration:
-
Beginning on Day 1 post-immunization, administer this compound or vehicle orally twice daily (BID).
-
Continue dosing for the duration of the experiment as required by the study design.
-
Protocol 3: Histological Analysis of the Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks.
-
Embed the spinal cord in OCT compound and freeze.
-
-
Staining:
-
Cut 10-20 µm thick sections using a cryostat.
-
For assessment of inflammation, stain sections with H&E.
-
For assessment of demyelination, stain sections with LFB.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify the area of inflammatory cell infiltration (H&E) and the area of demyelination (LFB) using image analysis software.
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the EAE mouse model.
References
- 1. Resistance to Experimental Autoimmune Encephalomyelitis in Mice Lacking the Cc Chemokine Receptor (Ccr2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis (EAE) in CCR2−/− Mice: Susceptibility in Multiple Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cc Chemokine Receptor 2 Is Critical for Induction of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) in CCR2(-/-) mice: susceptibility in multiple strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Experimental Autoimmune Encephalomyelitis in Mice Lacking the Cc Chemokine Receptor (Ccr2) [escholarship.org]
- 7. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for BMS-753426 in the Inhibition of Tumor-Associated Macrophages
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, angiogenesis, metastasis, and suppression of the anti-tumor immune response. Predominantly polarized towards an M2-like phenotype, TAMs are recruited to the tumor site primarily through the C-C chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2) signaling axis. BMS-753426 is a potent and orally bioavailable antagonist of CCR2, with a secondary affinity for CCR5, making it a valuable tool for investigating the role of TAMs in cancer biology and for developing novel cancer immunotherapies. By inhibiting the CCL2-CCR2 pathway, this compound can block the recruitment of monocytes to the tumor, thereby reducing the population of TAMs and potentially shifting the TME towards a more anti-tumor state.
These application notes provide an overview of the use of this compound for inhibiting TAMs, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound is a selective antagonist of the CCR2 receptor. The binding of CCL2 to CCR2 on the surface of monocytes and macrophages triggers a signaling cascade that leads to chemotaxis, promoting their migration from the bloodstream into tissues, including tumors. In the TME, these recruited monocytes differentiate into TAMs, which are then polarized to a pro-tumoral M2 phenotype by tumor-derived factors. This compound competitively binds to CCR2, preventing its interaction with CCL2 and thereby inhibiting the downstream signaling events that lead to monocyte recruitment. This reduction in TAM infiltration can alleviate the immunosuppressive TME, potentially enhancing the efficacy of other anti-cancer therapies.
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting TAMs.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| CCR2 Binding Affinity | Human | Radioligand Binding | - | 2.7 | [1] |
| Monocyte Chemotaxis | Human | Chemotaxis Assay | PBMCs | 0.8 | [1] |
Table 2: In Vivo Activity of this compound in a Thioglycolate-Induced Peritonitis Model [2]
| Dose (mg/kg, oral, BID) | Inhibition of Monocyte/Macrophage Influx (%) |
| 1 | 28 |
| 25 | 74 |
| 100 | 78 |
| EC50 (nM) | 3.9 |
Experimental Protocols
In Vitro Assays
1. Monocyte/Macrophage Migration (Chemotaxis) Assay
This protocol is adapted from standard Boyden chamber assays and can be used to evaluate the inhibitory effect of this compound on CCL2-induced migration of monocytes or macrophages.
Workflow
Caption: Workflow for in vitro monocyte/macrophage migration assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium with 0.5% BSA
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Boyden chamber with 5 µm pore size inserts
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Isolate monocytes from human PBMCs using standard methods (e.g., magnetic bead separation).
-
Resuspend monocytes in RPMI-1640 with 0.5% BSA to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the same medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add RPMI-1640 with 0.5% BSA containing CCL2 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
Add the pre-incubated cell suspension to the upper inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove non-migrated cells from the top of the inserts.
-
Quantify the migrated cells in the lower chamber by labeling with Calcein-AM and measuring fluorescence.
-
Calculate the percent inhibition of migration for each concentration of this compound and determine the IC50 value.
2. Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on the polarization of macrophages towards an M1 or M2 phenotype.
Workflow
References
Application Note: High-Throughput Screening of Chemotaxis Inhibitors using BMS-753426 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process implicated in immune responses, embryonic development, and wound healing. However, aberrant chemotaxis is a hallmark of numerous pathologies, including chronic inflammation, autoimmune diseases, and cancer metastasis. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation and tumors.[1][2] Consequently, the CCR2-CCL2 signaling axis has emerged as a promising therapeutic target for a wide range of diseases.
BMS-753426 is a potent and orally bioavailable antagonist of CCR2.[1][3][4][5] It effectively inhibits the chemotactic response of immune cells, demonstrating its potential as a therapeutic agent.[1][3] This application note provides a detailed protocol for a chemotaxis assay using this compound as a model inhibitor of CCR2-mediated cell migration. The described methodology is suitable for high-throughput screening of novel chemotaxis inhibitors and for elucidating the mechanisms of action of potential drug candidates.
Data Presentation
The inhibitory activity of this compound on CCL2-induced chemotaxis is summarized in the table below. This data can be used as a reference for researchers performing similar assays.
| Compound | Target | Cell Type | Chemoattractant | IC50 (nM) |
| This compound | CCR2 | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 10 nM MCP-1/CCL2 | 0.8 |
Table 1: Inhibitory concentration (IC50) of this compound on monocyte chemotaxis.[3]
Experimental Protocols
Principle of the Assay
The most widely accepted method for assessing chemotaxis in vitro is the Boyden chamber or Transwell assay.[2][3] This assay utilizes a two-compartment chamber separated by a microporous membrane.[6] Cells are placed in the upper compartment, and a solution containing a chemoattractant is placed in the lower compartment.[6] This establishes a chemical gradient across the membrane, stimulating the cells to migrate through the pores to the lower chamber.[6] The inhibitory effect of a compound like this compound is determined by its ability to reduce the number of cells that migrate in response to the chemoattractant.
Materials and Reagents
-
Cell Line: A cell line expressing CCR2, such as the human monocytic cell line THP-1, or primary cells like human peripheral blood mononuclear cells (hPBMCs).
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in serum-free medium.
-
Chemoattractant: Recombinant Human MCP-1/CCL2.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: RPMI-1640 without FBS.
-
Transwell Inserts: Use inserts with a pore size appropriate for the cell type (e.g., 5 µm for monocytes).[2]
-
24-well Companion Plates
-
Calcein-AM: For fluorescent quantification of migrated cells.
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue Solution
-
Hemocytometer or automated cell counter
-
Multi-well fluorescence plate reader
Detailed Protocol: Transwell Chemotaxis Assay
Day 1: Cell Preparation and Starvation
-
Culture CCR2-expressing cells (e.g., THP-1) in complete culture medium until they reach approximately 80% confluency.
-
Harvest the cells and wash them once with PBS to remove any residual serum.
-
Resuspend the cells in serum-free medium at a density of 1 x 10^6 cells/mL.
-
Incubate the cells overnight (16-18 hours) in a humidified incubator at 37°C and 5% CO2 to starve them. This enhances their responsiveness to chemoattractants.
Day 2: Chemotaxis Assay
-
Prepare the Lower Chamber:
-
Prepare serial dilutions of the chemoattractant (MCP-1/CCL2) in serum-free medium. A typical concentration to induce robust migration is 10 ng/mL.[7]
-
As a negative control, use serum-free medium without any chemoattractant.
-
Add 600 µL of the chemoattractant solution or control medium to the lower wells of a 24-well plate.
-
-
Prepare the Cell Suspension with Inhibitor:
-
Harvest the starved cells and assess their viability using Trypan Blue. Viability should be >95%.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in serum-free medium.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Assemble the Assay Plate:
-
Carefully place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant. Avoid trapping air bubbles beneath the membrane.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Day 3: Quantification of Migrated Cells
-
Cell Lysis and Staining (Fluorescence Method):
-
Carefully remove the Transwell inserts from the plate.
-
To quantify the migrated cells in the lower chamber, add a cell lysis buffer followed by a fluorescent DNA-binding dye like CyQUANT GR or stain the cells with Calcein-AM prior to the final step.
-
Alternatively, for adherent cells, gently remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or DAPI.
-
-
Data Acquisition:
-
If using a fluorescence-based method, read the fluorescence intensity of the lower chamber using a multi-well plate reader at the appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM).
-
If using a staining method, elute the dye from the stained cells and measure the absorbance, or count the number of migrated cells in several microscopic fields for each membrane and calculate the average.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the negative control wells (no chemoattractant).
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle-treated positive control (chemoattractant only).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: CCR2 signaling pathway and inhibition by this compound.
Experimental Workflow
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. C-C Motif Chemokine Ligand 2 Enhances Macrophage Chemotaxis, Osteogenesis, and Angiogenesis during the Inflammatory Phase of Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Monocyte Migration with the IGF-1R/InsR Inhibitor BMS-754807
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocyte migration is a critical process in the inflammatory response, immune surveillance, and tissue repair. The insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (InsR) are key signaling hubs that, in addition to their metabolic roles, are involved in cell proliferation, survival, and migration. Dysregulation of IGF-1R/InsR signaling has been implicated in various diseases, including cancer and inflammatory disorders. BMS-754807 is a potent and reversible small-molecule inhibitor of the IGF-1R and InsR kinase family.[1][2][3][4] These application notes provide a detailed protocol for measuring the inhibitory effect of BMS-754807 on monocyte migration, a crucial step in understanding its therapeutic potential in modulating inflammatory responses.
Data Presentation
The quantitative data from monocyte migration assays can be effectively summarized to compare the inhibitory effects of BMS-754807 at various concentrations. Below is a template for data presentation:
| Treatment Group | Concentration (nM) | Mean Migrated Monocytes (cells/field) | Standard Deviation | % Inhibition of Migration | IC50 (nM) |
| Vehicle Control (DMSO) | 0 | 500 | ± 45 | 0% | |
| BMS-754807 | 1 | 425 | ± 38 | 15% | |
| BMS-754807 | 10 | 275 | ± 25 | 45% | |
| BMS-754807 | 50 | 150 | ± 18 | 70% | 12.5 |
| BMS-754807 | 100 | 75 | ± 10 | 85% | |
| BMS-754807 | 500 | 25 | ± 5 | 95% |
Experimental Protocols
Two primary methods for measuring monocyte migration are the Boyden chamber (Transwell) assay and a live-cell imaging-based assay.
Protocol 1: Boyden Chamber (Transwell) Assay
This classic and widely accepted method measures the chemotactic response of cells across a porous membrane.[5][6][7][8]
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
BMS-754807 (and appropriate vehicle, e.g., DMSO).
-
Chemoattractant (e.g., Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) or Insulin).[9]
-
24-well Transwell plates with 5 µm pore size polycarbonate membranes.[5][7]
-
Cell culture medium (e.g., RPMI 1640) with 0.5% BSA.
-
Calcein-AM or other fluorescent cell stain.
-
Fluorescence plate reader.
Methodology:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS. Before the assay, starve the cells in serum-free RPMI 1640 with 0.5% BSA for 4-6 hours.
-
If using primary monocytes, isolate them from peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
-
-
Assay Setup:
-
Prepare a stock solution of BMS-754807 in DMSO and make serial dilutions in serum-free RPMI 1640 with 0.5% BSA to achieve the desired final concentrations.
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 nM MCP-1).
-
Resuspend the starved monocytes in serum-free medium containing the various concentrations of BMS-754807 or vehicle control. Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Migration:
-
Add 100 µL of the monocyte suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton tip.
-
To quantify migrated cells, either:
-
Stain the migrated cells on the bottom of the membrane with a crystal violet solution, followed by imaging and counting under a microscope.
-
Alternatively, for a higher-throughput method, add a fluorescent dye like Calcein-AM to the lower chamber to stain the migrated cells. Read the fluorescence using a plate reader.[9]
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of migration for each BMS-754807 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Live-Cell Imaging Migration Assay
This method allows for real-time monitoring and quantification of monocyte migration.[10]
Materials:
-
Fluorescently labeled human monocytic cell line (e.g., THP-1 expressing a fluorescent protein) or primary monocytes labeled with a live-cell tracking dye.[11]
-
BMS-754807.
-
Chemoattractant (e.g., MCP-1 or Insulin).
-
Live-cell imaging system with an integrated incubator (e.g., IncuCyte® S3).[11]
-
96-well chemotaxis plates (e.g., IncuCyte® ClearView 96-well plates).[11]
-
Cell culture medium.
Methodology:
-
Cell Preparation:
-
Culture fluorescently labeled THP-1 cells. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.
-
-
Assay Setup:
-
Prepare serial dilutions of BMS-754807 and the chemoattractant in serum-free medium.
-
Add the chemoattractant solution to the lower reservoir of the 96-well chemotaxis plate.
-
Resuspend the starved monocytes in medium containing the different concentrations of BMS-754807 or vehicle.
-
Add the cell suspension to the upper chamber of the plate.
-
-
Real-Time Imaging:
-
Place the plate into the live-cell imaging system.
-
Acquire images (e.g., every 30 minutes) over a period of 4-24 hours. The system's software can be used to quantify the number of cells that have migrated to the bottom of the lower chamber over time.
-
-
Data Analysis:
-
The software will generate data on the number of migrated cells per well at each time point.
-
Use this data to calculate the rate of migration and the percentage inhibition of migration for each concentration of BMS-754807.
-
Determine the IC50 value as described in the Boyden chamber protocol.
-
Mandatory Visualizations
Caption: IGF-1R/InsR signaling pathway and inhibition by BMS-754807.
Caption: Experimental workflow for the Boyden chamber monocyte migration assay.
References
- 1. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 6. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-753426 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2), in mouse models of inflammation. The following sections include quantitative data on dosage and efficacy, detailed experimental procedures, and diagrams of the relevant signaling pathway and experimental workflows.
Overview of this compound
This compound is a small molecule inhibitor that selectively targets CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1] By blocking the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), this compound effectively reduces the influx of inflammatory cells.[1] Due to its high oral bioavailability, it is a valuable tool for studying the role of the CCL2-CCR2 axis in various disease models in mice.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration and efficacy in hCCR2 knock-in (KI) mice.
Table 1: Dosage and Efficacy of this compound in a Thioglycollate-Induced Peritonitis Model
| Dosage (mg/kg, oral) | Dosing Regimen | Inhibition of Monocyte/Macrophage Influx (%) | Corresponding Plasma Concentration-Based Receptor Occupancy (%) |
| 1 | Twice Daily | 28 | 51 |
| 25 | Twice Daily | 74 | 91 |
| 100 | Twice Daily | 78 | 98 |
| Data from a study in hCCR2 knock-in mice 48 hours after thioglycollate administration.[1] |
Table 2: Dosage and Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Dosage (mg/kg, oral) | Dosing Regimen | Reduction in Clinical Score AUC (%) |
| 25 | Twice Daily | 49 (p < 0.05) |
| AUC: Area Under the Curve. Dosing was initiated on day 1 of the EAE model in hCCR2 knock-in mice.[1] |
Signaling Pathway
This compound acts by antagonizing the CCR2 receptor, a G-protein coupled receptor (GPCR). The binding of CCL2 to CCR2 normally triggers a cascade of downstream signaling events that promote cell migration, survival, and proliferation. This compound blocks these downstream effects.
Caption: The CCL2/CCR2 signaling cascade and its inhibition by this compound.
Experimental Protocols
Preparation and Administration of this compound
Note: The specific vehicle for oral administration of this compound was not detailed in the primary literature. The following is a standard, well-tolerated vehicle for oral gavage of small molecule inhibitors in mice. Researchers should perform a pilot study to assess the tolerability of the vehicle alone.
Materials:
-
BMS-753424 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
For mice with potential sensitivities (e.g., certain immunodeficient strains), a lower percentage of DMSO (e.g., 2%) can be used, with the volume adjusted with saline.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 25, or 100 mg/kg) and the number of mice to be treated. Assume a standard administration volume of 10 ml/kg body weight.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved.
-
Add the PEG300 and Tween-80 and vortex thoroughly.
-
Finally, add the sterile saline and vortex until a clear and homogenous solution or a uniform suspension is formed.
-
-
Oral Administration (Gavage):
-
Accurately weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle gently into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
Thioglycollate-Induced Peritonitis Model
This model is used to assess the effect of this compound on monocyte/macrophage infiltration in response to a sterile inflammatory stimulus.
Caption: Workflow for the thioglycollate-induced peritonitis model.
Protocol:
-
Induction of Peritonitis:
-
Inject 1 ml of sterile 3% thioglycollate broth intraperitoneally (i.p.) into hCCR2 knock-in mice.
-
-
Treatment:
-
Administer this compound orally at the desired dose (1, 25, or 100 mg/kg) twice daily (BID). The first dose can be given shortly after the thioglycollate injection.
-
A vehicle control group should be included, receiving the same volume of the vehicle solution on the same schedule.
-
-
Cell Collection and Analysis:
-
At 48 hours post-thioglycollate injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect the peritoneal cells by centrifugation.
-
Count the total number of cells and analyze the monocyte/macrophage population using flow cytometry with specific cell surface markers (e.g., CD11b, F4/80).
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell mediated autoimmune inflammation in the central nervous system.
Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
Protocol:
-
EAE Induction:
-
On day 0, immunize hCCR2 knock-in mice subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
Beginning on day 1, administer this compound (25 mg/kg) or vehicle orally, twice daily.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record the clinical scores.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 22), euthanize the mice.
-
Perfuse the animals and collect the spinal cords for histological analysis to assess the degree of inflammatory cell infiltration and demyelination.
-
References
Application Notes and Protocols: In Vitro Cell-Based Assays for BMS-753426 Activity
Introduction
BMS-753426 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in the migration and infiltration of monocytes and macrophages into tissues during inflammation and in the tumor microenvironment.[2][5] By blocking the CCL2-CCR2 signaling axis, this compound can inhibit the recruitment of these immune cells, making it a valuable tool for research in inflammatory diseases and oncology. This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action: CCR2 Signaling Pathway
CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and a subset of T cells.[2] The binding of CCL2 induces a conformational change in the CCR2 receptor, leading to the activation of intracellular G-proteins. This initiates a downstream signaling cascade that results in actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement, a process known as chemotaxis. This compound acts as a competitive antagonist, binding to CCR2 and preventing its activation by CCL2, thereby inhibiting downstream signaling and cell migration.
Application 1: CCR2/CCR5 Competitive Binding Assay
This assay quantifies the ability of this compound to bind to the CCR2 and CCR5 receptors by measuring the displacement of a radiolabeled ligand. It is a fundamental method for determining the compound's binding affinity (IC50).
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for CCR2 and CCR5. The selectivity ratio indicates the compound's preference for CCR2 over CCR5.
| Target | Ligand/Assay | IC50 (nM) | Selectivity vs. CCR5 | Reference |
| CCR2 | Binding Assay | 2.7 | ~30-fold | [3] |
| CCR5 | Binding Assay | 83 | - | [2] |
| CCR5 | Primary T-Cell Binding | 6.3 ± 1.5 | - | [2] |
Experimental Protocol
1. Materials:
-
Cell Membranes: Prepare membranes from a cell line overexpressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-MIP-1α for CCR5.
-
Test Compound: this compound dissolved in DMSO, with serial dilutions in assay buffer.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
GF/B Filter Plates: 96-well glass fiber filter plates.
-
Scintillation Counter: For detecting radioactivity.
2. Procedure:
-
Compound Plating: Add 2 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Reaction Setup: In a separate tube, prepare the reaction mix. For a 100 µL final reaction volume per well, combine:
-
50 µL of cell membranes (5-10 µg protein/well).
-
25 µL of radioligand (final concentration ~0.1 nM).
-
23 µL of assay buffer.
-
-
Initiate Reaction: Add 98 µL of the reaction mix to each well of the compound plate.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (Assay Buffer without BSA).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding (NSB) in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM CCL2).
-
Determine total binding (TB) in the absence of any competitor.
-
Calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (TB_CPM - NSB_CPM))).
-
Plot the percent inhibition against the log concentration of this compound and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Application 2: Monocyte Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the directed migration of monocytes toward a chemoattractant (CCL2). It provides a cell-based confirmation of the compound's antagonistic activity.
Quantitative Data Summary
The following table shows the potency of this compound in inhibiting monocyte chemotaxis.
| Cell Type | Chemoattractant | IC50 (nM) | Reference |
| hPBMCs | 10 nM MCP-1 (CCL2) | 0.8 | [3] |
Experimental Protocol
1. Materials:
-
Cells: Human peripheral blood mononuclear cells (hPBMCs) isolated from fresh blood, or a monocyte-like cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound dissolved in DMSO, with serial dilutions.
-
Assay Medium: RPMI-1640 + 0.1% BSA.
-
Chemotaxis Chamber: 96-well Boyden chamber with a polycarbonate membrane (5 µm pores).
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell quantification.
-
Fluorescence Plate Reader.
2. Procedure:
-
Cell Preparation: Isolate hPBMCs using density gradient centrifugation. Resuspend cells in Assay Medium at 1-2 x 10⁶ cells/mL.
-
Compound Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Chamber Setup:
-
Lower Chamber: Add 150 µL of Assay Medium containing CCL2 (e.g., 10 nM final concentration) to the lower wells of the Boyden chamber. Add medium without CCL2 for negative control wells.
-
Upper Chamber: Place the membrane over the lower chamber. Add 50 µL of the pre-incubated cell suspension to the top of the membrane.
-
-
Incubation: Incubate the chamber for 2-3 hours at 37°C in a 5% CO₂ incubator to allow cell migration.
-
Cell Lysis and Detection:
-
After incubation, carefully remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Add a lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower chamber to lyse the migrated cells and release the dye.
-
Incubate for 15-30 minutes.
-
-
Quantification: Measure the fluorescence in the lower chamber using a plate reader (e.g., 485 nm excitation / 520 nm emission for Calcein-AM).
-
Data Analysis:
-
Subtract the background fluorescence (negative control wells without chemoattractant).
-
Calculate the percent inhibition of chemotaxis for each this compound concentration relative to the vehicle control (migrated cells with CCL2 but no compound).
-
Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of CCR2 Inhibition by BMS-753426
Audience: Researchers, scientists, and drug development professionals.
Introduction The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis involved in recruiting monocytes and macrophages to sites of inflammation.[1][2][3][4] This pathway is implicated in the pathogenesis of various inflammatory diseases, metabolic syndromes, and cancer.[1][2][3] BMS-753426 is a potent, selective, and orally bioavailable antagonist of CCR2, designed to block the downstream signaling cascade initiated by CCL2 binding.[4][5][6][7][8] Flow cytometry is a powerful tool for quantifying the inhibitory activity of compounds like this compound at the single-cell level. This document provides detailed protocols for assessing CCR2 inhibition using competitive ligand binding and receptor internalization assays.
Mechanism of Action: The CCL2/CCR2 Signaling Axis CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and certain T-cell subsets.[4][9] The binding of CCL2 to CCR2 triggers a conformational change in the receptor, activating intracellular signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK.[1][9][10] These pathways collectively promote cell survival, proliferation, and chemotaxis, leading to the migration of inflammatory cells.[3][9] this compound acts as an antagonist, binding to CCR2 and preventing CCL2 from activating these downstream events.
Caption: CCR2 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potential of this compound has been characterized in various assays. The following tables summarize key quantitative metrics for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Binding IC₅₀ | Concentration for 50% inhibition of ligand binding to CCR2. | 2.7 nM | [5] |
| Chemotaxis IC₅₀ | Concentration for 50% inhibition of human PBMC migration towards CCL2. | 0.8 nM |[5] |
Table 2: In Vivo Efficacy of this compound in hCCR2 Knock-In Mice
| Oral Dose | Monocyte/Macrophage Influx Inhibition | EC₅₀ | Reference |
|---|---|---|---|
| 1 mg/kg | 28% | \multirow{3}{}{3.9 nM} | \multirow{3}{}{[5]} |
| 25 mg/kg | 74% |
| 100 mg/kg | 78% | | |
Experimental Protocols
Two primary flow cytometry-based methods are presented to evaluate the pharmacodynamic effect of this compound: a competitive ligand binding assay and a chemokine-induced receptor internalization assay.
Protocol 1: Competitive Ligand Binding Assay
Principle: This assay measures the ability of this compound to compete with a fluorescently labeled CCL2 ligand (e.g., CCL2-AF647) for binding to CCR2 on the cell surface. A reduction in fluorescence intensity on the cell surface indicates successful competitive binding by the inhibitor.
Caption: Workflow for the competitive ligand binding assay.
Methodology:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) using a density gradient (e.g., Ficoll-Paque) or use a cell line known to express CCR2 (e.g., THP-1 monocytes).
-
Wash cells twice with cold staining buffer (e.g., PBS + 2% FBS).
-
Resuspend cells to a concentration of 1-2 x 10⁶ cells/mL in staining buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in staining buffer. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Add the this compound dilutions or vehicle control to the cell aliquots.
-
Incubate for 15-30 minutes at 4°C.
-
-
Ligand Staining:
-
Add a pre-titered, saturating concentration of fluorescently labeled CCL2 (e.g., CCL2-AF647) to each tube.
-
Incubate for 30-60 minutes at 4°C in the dark to prevent receptor internalization.
-
-
Wash and Acquisition:
-
Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the monocyte population using forward and side scatter (FSC/SSC) and a monocyte-specific marker like CD14.
-
Determine the Median Fluorescence Intensity (MFI) of the labeled CCL2 for each sample.
-
Calculate the Percent Inhibition using the formula: % Inhibition = (1 - (MFI_inhibitor - MFI_unstained) / (MFI_vehicle - MFI_unstained)) * 100
-
Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Chemokine-Induced Receptor Internalization Assay
Principle: Upon binding of CCL2, CCR2 is rapidly internalized from the cell surface.[11] This assay measures the ability of this compound to prevent this ligand-induced internalization.[12] The level of CCR2 remaining on the cell surface after CCL2 challenge is quantified using a fluorescently labeled anti-CCR2 antibody. Higher fluorescence indicates successful inhibition of internalization.
Caption: Workflow for the receptor internalization assay.
Methodology:
-
Cell Preparation:
-
Prepare cells (e.g., human PBMCs) as described in Protocol 1. Resuspend in assay buffer (e.g., RPMI + 1% BSA).
-
-
Inhibitor Incubation:
-
Aliquot 100 µL of cell suspension into flow tubes.
-
Add serial dilutions of this compound or vehicle control. Include two key controls:
-
No Ligand Control (Max Signal): Cells with vehicle only, no CCL2.
-
Ligand Only Control (Min Signal): Cells with vehicle, challenged with CCL2.
-
-
Incubate for 15-30 minutes at 37°C.
-
-
Ligand Challenge:
-
Surface CCR2 Staining:
-
Centrifuge cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer containing a fluorescently labeled anti-CCR2 antibody (and other markers like anti-CD14).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash cells twice with cold staining buffer.
-
Resuspend the final pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD14+ monocyte population.
-
Determine the MFI of the anti-CCR2 antibody for each sample.
-
Calculate the Percent Inhibition of Internalization using the formula: % Inhibition = ((MFI_inhibitor - MFI_ligand) / (MFI_no_ligand - MFI_ligand)) * 100
-
Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. researchgate.net [researchgate.net]
- 13. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with BMS-753426
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BMS-753426, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), for the investigation of neuroinflammatory processes. By inhibiting the CCL2-CCR2 signaling axis, this compound offers a valuable tool to dissect the role of monocyte and macrophage recruitment and activation in the central nervous system (CNS) under various pathological conditions.
Introduction to this compound
This compound is a selective antagonist of CCR2, a key receptor in mediating the migration of monocytes from the bone marrow to sites of inflammation.[1] In the context of neuroinflammation, the CCL2-CCR2 axis is implicated in the recruitment of peripheral immune cells to the CNS, a critical step in the pathogenesis of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and traumatic brain injury. This compound also exhibits affinity for CCR5, another chemokine receptor involved in inflammatory responses.[1]
Mechanism of Action
This compound functions by binding to CCR2 and preventing its interaction with its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to cellular chemotaxis, thereby reducing the infiltration of CCR2-expressing cells, primarily monocytes and microglia, into inflamed tissues.
Figure 1: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Species | IC50 (nM) | Reference |
| CCR2 Binding | - | Human | 2.7 | [1] |
| CCR5 Binding | - | Human | 81 | [1] |
| Monocyte Chemotaxis | Human PBMCs | Human | 0.8 | [1] |
Table 2: In Vivo Efficacy of this compound in a Human CCR2 Knock-in Mouse Model of Thioglycolate-Induced Peritonitis
| Oral Dose (mg/kg, BID) | Inhibition of Monocyte/Macrophage Influx (%) | Reference |
| 1 | 28 | [1] |
| 25 | 74 | [1] |
| 100 | 78 | [1] |
Table 3: In Vivo Efficacy of this compound in a Human CCR2 Knock-in Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment | Oral Dose (mg/kg, BID) | Reduction in AUC of Clinical Score (%) | p-value | Reference |
| This compound | 25 | 49 | < 0.05 | [1] |
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.
Figure 2: Workflow for the in vitro monocyte chemotaxis assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Recombinant Human CCL2 (MCP-1)
-
RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Cell viability assay kit (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI 1640 with 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in RPMI 1640 with 0.5% BSA to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL). For negative control wells, add medium without CCL2.
-
In a separate plate, pre-incubate 100 µL of the PBMC suspension with 100 µL of the diluted this compound or vehicle control for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells of the 24-well plate containing CCL2.
-
Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a cell viability reagent such as Calcein-AM and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model of Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in human CCR2 knock-in (hCCR2-KI) mice to evaluate the in vivo efficacy of this compound.
Figure 3: Workflow for the in vivo EAE model.
Materials:
-
Human CCR2 knock-in (hCCR2-KI) mice (e.g., on a C57BL/6 background)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound formulated for oral administration
-
Vehicle control for oral administration
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
-
Compound Administration:
-
Beginning on day 0 or at the onset of clinical signs (for therapeutic treatment), administer this compound (e.g., 25 mg/kg) or vehicle orally twice daily (BID).
-
-
Clinical Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring can be performed using a standard scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28 post-immunization), euthanize the mice.
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brain and spinal cord for histological analysis.
-
Process the tissues for paraffin (B1166041) embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.
-
-
Data Analysis:
-
Calculate the mean clinical score and the area under the curve (AUC) for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
-
Quantify the extent of immune cell infiltration and demyelination in the histological sections.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the CCL2-CCR2 axis in neuroinflammatory diseases. The protocols outlined above provide a starting point for researchers to explore the therapeutic potential of CCR2 antagonism in various models of neurological disorders. Appropriate optimization of experimental conditions and adherence to ethical guidelines for animal research are essential for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
BMS-753426 Technical Support Center: In Vivo Formulation & Solubility
This technical support center provides guidance for researchers and scientists on the solubility and formulation of BMS-753426 for in vivo studies. As a potent and orally bioavailable antagonist of CCR2, successful formulation is critical for accurate and reproducible experimental outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
Q2: What is a suitable vehicle for oral administration of this compound in animal models?
A2: While the specific vehicle used in the initial discovery studies is not detailed, a common and effective approach for oral gavage of poorly water-soluble compounds in preclinical models is to formulate them as a suspension. A widely used vehicle for this purpose is an aqueous solution of 0.5% to 1% (w/v) carboxymethyl cellulose (B213188) (CMC-Na).
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mg/mL). Gentle warming and sonication can aid in dissolution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: this compound has been shown to be orally bioavailable. Does this mean I can simply dissolve it in water for oral administration?
A4: Oral bioavailability indicates that the compound can be absorbed from the gastrointestinal tract into the bloodstream after oral administration.[1] However, it does not imply that the compound is water-soluble. For consistent and uniform dosing, especially for a compound with low aqueous solubility, a suspension formulation is generally recommended to ensure that the animal receives the correct dose.
Q5: My this compound solution/suspension appears to have precipitated. What should I do?
A5: Precipitation can occur for several reasons, including low solubility in the final vehicle or temperature changes. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Experimental Protocols
Protocol 1: Solubility Assessment (Shake-Flask Method)
This protocol outlines a standard procedure to determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvents of interest (e.g., Water, PBS pH 7.4, 0.5% CMC-Na, Ethanol, DMSO)
-
Thermostatically controlled shaker
-
Microcentrifuge tubes
-
Analytical balance
-
HPLC or other suitable quantitative analytical method
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Incubate the tubes in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC.
Protocol 2: Preparation of a this compound Suspension for Oral Gavage (Example)
This protocol provides a method for preparing a 10 mg/mL suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
0.5% (w/v) Carboxymethyl cellulose (CMC-Na) in sterile water
-
Homogenizer or sonicator
Procedure:
-
Prepare the Vehicle: Dissolve CMC-Na in sterile water to a final concentration of 0.5% (w/v). Stir until fully dissolved.
-
Calculate Required Amounts: For a 10 mg/mL final concentration, calculate the required mass of this compound and volume of the vehicle.
-
Initial Dissolution: Prepare a concentrated stock of this compound in a small volume of DMSO. For example, dissolve the required amount of this compound in a volume of DMSO that will constitute 5-10% of the final formulation volume.
-
Suspension Preparation: While vortexing the 0.5% CMC-Na vehicle, slowly add the this compound/DMSO stock solution.
-
Homogenization: Homogenize or sonicate the mixture to ensure a uniform and fine suspension.
-
Storage: Store the suspension at 4°C and use within a validated timeframe. Always re-homogenize before each use.
Data Presentation
| Parameter | Vehicle Component | Concentration | Purpose |
| Solvent | DMSO | As needed | To create a concentrated stock solution |
| Suspending Agent | Carboxymethyl cellulose (CMC-Na) | 0.5% - 1% (w/v) | To maintain a uniform suspension of the compound in an aqueous vehicle |
| Diluent | Sterile Water or Saline | q.s. to final volume | The primary liquid component of the formulation |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous vehicle | The final concentration exceeds the solubility of this compound in the aqueous phase. | - Increase the proportion of co-solvents if tolerated by the animal model (e.g., PEG400, Tween 80).- Decrease the final concentration of the dosing solution.- Formulate as a fine particle suspension using a suspending agent like CMC-Na. |
| Inconsistent results between animals | Non-uniformity of the dosing suspension. | - Ensure the suspension is thoroughly homogenized before each administration.- Use a positive displacement pipette for accurate dispensing of viscous suspensions. |
| Difficulty in achieving the desired concentration | Limited solubility of this compound. | - Prepare a micronized powder of this compound to increase the surface area for dissolution/suspension.- Explore alternative vehicle systems, such as lipid-based formulations, for enhanced solubility. |
Visualizations
Caption: Workflow for preparing a this compound suspension for in vivo studies.
Caption: Troubleshooting guide for this compound formulation precipitation.
References
Potential off-target effects of BMS-753426
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-753426. The primary known off-target activity of this compound is its potent antagonism of the C-C chemokine receptor 5 (CCR5), in addition to its intended target, C-C chemokine receptor 2 (CCR2).
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a specific CCR2 antagonist. Are there any known significant off-target effects we should be aware of?
A1: Yes, besides being a potent CCR2 antagonist, this compound is also known to be a potent antagonist of CCR5.[1] This dual activity is a critical consideration in experimental design and data interpretation. It was identified during the structure-activity relationship studies aimed at improving the metabolic stability of a precursor compound.[1] Therefore, it is more accurate to classify this compound as a dual CCR2/CCR5 antagonist.
Q2: What is the potency of this compound on CCR5 compared to CCR2?
A2: this compound exhibits high affinity for both CCR2 and CCR5. The binding affinity for CCR2 is approximately 30-fold higher than for CCR5 in whole-cell binding assays. However, in functional assays, such as monocyte chemotaxis, it is a potent inhibitor of CCR2-mediated signaling. The affinity for CCR5 is significant and should not be overlooked in experimental contexts where CCR5 signaling is relevant.
Q3: We are observing unexpected effects on T-cell migration in our assays. Could this be related to the off-target activity of this compound?
A3: It is plausible that the effects on T-cell migration are due to the CCR5 antagonism of this compound. CCR5 is expressed on various immune cells, including T-cells, and plays a role in their migration and activation.[2][3] Unexpected results in assays involving cell types that express CCR5 could be a manifestation of this dual activity. We recommend using appropriate controls, such as CCR5-specific antagonists or cell lines with CCR5 knockout, to dissect the contribution of each receptor to the observed phenotype.
Q4: Has this compound been screened against a broader panel of receptors or kinases?
A4: Based on publicly available information, detailed screening data for this compound against a broad panel of kinases or other G-protein coupled receptors (GPCRs) has not been published. The primary characterization focuses on its activity as a dual CCR2/CCR5 antagonist. Therefore, when using this compound, it is important to consider the possibility of uncharacterized off-target effects, especially if unexpected results are observed that cannot be attributed to CCR2 or CCR5 inhibition.
Q5: Where can I find protocols for assays to validate the on- and off-target effects of this compound in our system?
A5: Detailed protocols for radioligand binding assays and chemotaxis assays are provided in the "Experimental Protocols" section of this guide. These protocols are based on standard methods used in the field and can be adapted to your specific cell systems to confirm the activity of this compound on CCR2 and CCR5.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Human CCR2 | Whole Cell Binding | - | 2.7 | --INVALID-LINK-- |
| Human CCR5 | Whole Cell Binding | - | 83 | [1] |
| Human CCR5 | Primary T-cell Binding | Primary T-cells | 6.3 ± 1.5 | [1] |
| Human CCR2 | Monocyte Chemotaxis | Human PBMCs | 0.8 | --INVALID-LINK-- |
Experimental Protocols
Radioligand Binding Assay for CCR2/CCR5
This protocol is a representative method for determining the binding affinity of this compound to CCR2 and CCR5.
Objective: To determine the IC50 value of this compound for CCR2 and CCR5.
Materials:
-
Cell lines expressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells)
-
Radiolabeled ligands (e.g., 125I-CCL2 for CCR2, 125I-CCL5 for CCR5)
-
This compound
-
Assay Buffer: RPMI 1640 with 1% BSA
-
Wash Buffer: Cold PBS
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture cells expressing the target receptor to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2/CCL5 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of radiolabeled ligand at a final concentration of ~50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Monocyte Chemotaxis Assay
This protocol is a representative method for assessing the functional inhibition of CCR2-mediated cell migration by this compound.
Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced monocyte chemotaxis.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Recombinant human CCL2
-
This compound
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
24-well plate with Transwell inserts (5 µm pore size)
-
Fluorescence plate reader
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Isolate PBMCs or culture THP-1 cells. Label the cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing CCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells: Carefully remove the inserts. Measure the fluorescence in the lower wells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound and plot the data to determine the IC50 value.
Visualizations
Caption: Dual antagonism of CCR2 and CCR5 by this compound.
Caption: Workflow for Radioligand Binding Assay.
References
BMS-753426 stability in cell culture media
Welcome to the technical support center for BMS-753426. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this potent CCR2 antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.
Disclaimer: Specific stability data for this compound in cell culture media is not publicly available. The information and data presented here are based on general principles for small molecules with similar structural features (quinazoline and cyclohexylamine (B46788) derivatives) and are intended to serve as a guide for experimental design and troubleshooting. It is highly recommended to perform your own stability studies under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency in cell-based assays. | Degradation of this compound in cell culture media: The compound may be unstable under standard culture conditions (37°C, 5% CO₂). | - Perform a time-course experiment to determine the half-life of this compound in your specific cell culture medium. - Consider replenishing the compound at regular intervals based on its stability profile. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Binding to serum proteins: If using serum-containing media, this compound may bind to proteins like albumin, reducing its free concentration. | - Test the compound's efficacy in serum-free or low-serum media. - If serum is necessary, consider increasing the initial concentration of this compound, based on empirical data. | |
| Adsorption to plasticware: The compound may adhere to the surfaces of cell culture plates or pipette tips. | - Use low-protein-binding plasticware. - Include a control without cells to assess non-specific binding. | |
| High variability between experimental replicates. | Inconsistent compound concentration: This could be due to poor solubility or precipitation of the compound in the media. | - Ensure complete dissolution of the stock solution before further dilution. - Visually inspect the media for any signs of precipitation after adding the compound. - Determine the aqueous solubility of this compound in your specific media. |
| Inconsistent timing of sample addition or analysis. | - Standardize all incubation times and experimental procedures. - Prepare a master mix of the compound in the medium to add to all wells. | |
| Unexpected cytotoxicity observed in control cells. | Off-target effects or toxicity of degradation products. | - Test a range of concentrations to determine the non-toxic working concentration. - Analyze the cell culture media for the presence of potential toxic degradation products using techniques like LC-MS/MS. |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a vehicle control in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is advisable to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific public data on the stability of this compound is unavailable, compounds with quinazoline (B50416) and amine functionalities can be susceptible to hydrolysis and oxidation under certain conditions. The stability in cell culture media can be influenced by several factors including pH, temperature, presence of serum, and specific media components like vitamins and amino acids.[1][2] It is crucial to experimentally determine the stability in your specific cell culture system.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a quinazoline ring and a cyclohexylamine moiety, potential degradation pathways could involve hydrolysis of the amide bond or oxidation of the amine groups.[3][4] The presence of a trifluoromethyl group generally enhances metabolic stability.[3]
Q4: How can I assess the stability of this compound in my cell culture media?
A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining compound can then be quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q5: Does the presence of serum in the cell culture media affect the stability of this compound?
A5: Serum contains enzymes and binding proteins that can affect the stability and bioavailability of small molecules.[5] Serum albumin can bind to the compound, potentially protecting it from degradation or reducing its free, active concentration. Conversely, esterases and other enzymes in the serum could potentially metabolize the compound. It is recommended to assess stability in both the presence and absence of serum.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a common cell culture medium like RPMI-1640.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
RPMI-1640 medium (with and without Fetal Bovine Serum - FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, HPLC grade
-
96-well deep-well plates
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in RPMI-1640 (with and without 10% FBS) to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 96-well deep-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of this compound from media components (e.g., 10-90% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (determined by UV scan) or MS detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂).
-
Hypothetical Stability Data for this compound (10 µM)
| Time (hours) | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100.0 | 100.0 |
| 2 | 95.2 | 98.1 |
| 4 | 88.7 | 94.5 |
| 8 | 78.1 | 89.3 |
| 24 | 52.3 | 75.6 |
| 48 | 28.9 | 58.2 |
| Calculated t₁/₂ | ~22 hours | ~40 hours |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of CCL2-CCR2 and the antagonistic action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Bioavailability of CCR2 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of C-C chemokine receptor 2 (CCR2) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of poor oral bioavailability in CCR2 antagonists?
Poor oral bioavailability of CCR2 antagonists is a common challenge in drug development and often stems from suboptimal physicochemical properties of the compound.[1][2] Key contributing factors include:
-
Poor Aqueous Solubility: Many potent CCR2 antagonists are highly lipophilic and have low aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[3][4]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation. This can be due to molecular size, high polar surface area, or other structural characteristics.[5]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound available.
Q2: My lead CCR2 antagonist shows high potency in vitro but has very low oral bioavailability (<5%) in mice. What are my next steps?
This is a frequent scenario. A multipronged approach is recommended:
-
Assess Physicochemical Properties: First, confirm the underlying cause. Is it a solubility or permeability issue?
-
Conduct in vitro permeability assays (e.g., Caco-2) to determine intestinal permeability and identify if the compound is a substrate for efflux pumps.
-
Measure aqueous solubility at different pH values to understand its dissolution characteristics.
-
-
Explore Formulation Strategies: For preclinical studies, enabling formulations can provide a rapid assessment of the compound's potential if bioavailability issues are overcome.
-
Lipid-Based Formulations: For lipophilic compounds, formulating the antagonist in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can significantly improve solubilization and absorption.[6]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, typically dispersed within a polymer matrix, can enhance dissolution rates and oral absorption.[3]
-
Particle Size Reduction: Nanosuspensions can be created to increase the surface area of the drug, leading to faster dissolution.[3][7]
-
-
Initiate Medicinal Chemistry Efforts: Concurrently, pursue structural modifications to improve the drug-like properties of the molecule without sacrificing potency. Structure-based drug design can be used to guide optimizations.[1][2] Reducing polar surface area or replacing metabolic liabilities are common strategies.[5]
Q3: How can I determine if my CCR2 antagonist is a substrate for efflux transporters like P-gp?
The most direct in vitro method is a bidirectional Caco-2 permeability assay .
-
In this assay, the transport of your compound is measured in both directions across a Caco-2 cell monolayer: from the apical (A) to the basolateral (B) side, and from B to A.
-
The results are expressed as an efflux ratio (ER) , calculated as Papp(B-A) / Papp(A-B).
-
An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[8] To confirm P-gp specific involvement, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil.
Q4: What structural modifications have successfully improved the bioavailability of CCR2 antagonists?
Several medicinal chemistry strategies have proven effective:
-
Hybridization: Combining structural features from different chemical series can lead to compounds with improved properties.[5]
-
Scaffold Modification: Replacing specific motifs known to impart poor properties can have a significant impact. For example, replacing a glycinamide (B1583983) motif with a more rigid γ-lactam and a benzamide (B126) with a quinazoline (B50416) has been shown to markedly improve oral bioavailability.[5]
-
Side-Chain Alteration: Modifying side chains to reduce polar surface area can enhance permeability. For instance, switching a phenylsulfonylmethyl group to a propyl group improved bioavailability in one series of antagonists.[5]
Data on CCR2 Antagonist Bioavailability
The following tables summarize pharmacokinetic data for several CCR2 antagonists, illustrating how different compounds and modifications can lead to varied bioavailability profiles.
Table 1: Oral Bioavailability of Preclinical CCR2 Antagonists
| Compound ID | Species | Oral Bioavailability (F%) | Key Structural Feature/Strategy | Reference |
| Cyclic-1 | Mouse | ~10% | Early cyclic antagonist | [5] |
| Acyclic-2 | Mouse | 29% | Acyclic antagonist | [5] |
| 13d | N/A | Markedly Improved | Hybridization; γ-lactam & quinazoline introduced | [5] |
| 17 | Rat | 21% | Benzoxazine analogue | [9] |
| Beagle | 82% | [9] | ||
| Rhesus Monkey | 60% | [9] | ||
| 26 | Rat | Good | Optimized γ-aminoamide | [10] |
| BMS-741672 (1a) | Cynomolgus Monkey | N/A (Parent) | N-isopropyl, N-methyl amine | [11] |
| BMS-753426 (2d) | Cynomolgus Monkey | Improved vs. 1a | tert-butyl amine modification | [11] |
N/A: Not explicitly stated in the source, but improvements were noted.
Table 2: In Vitro Potency of Selected CCR2 Antagonists
| Compound ID | Assay | IC50 (nM) | Reference |
| 13d | CCR2 Binding | 0.7 | [5] |
| Monocyte Chemotaxis | 0.24 | [5] | |
| 17 | CCR2 Binding | 7 | [9] |
| Monocyte Chemotaxis | 0.5 | [9] | |
| 22 | Monocyte Chemotaxis | 0.3 | [9] |
| 37 | CCR2 Binding | 59 | [10] |
| Monocyte Chemotaxis | 41 | [10] | |
| This compound (2d) | CCR2 Binding | 4.6 | [11] |
| Monocyte Chemotaxis | 1.8 | [11] | |
| Compound 71 | CCR2b Binding | 3.2 | [12] |
| Monocyte Chemotaxis | 0.83 | [12] |
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal permeability and identify substrates of active efflux transporters.[8][13]
Objective: To determine the apparent permeability coefficient (Papp) of a CCR2 antagonist across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in Transwell™ plates and cultured for 18-22 days until they form a confluent, differentiated, and polarized monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure (Bidirectional):
-
The cell culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) compartment. At predetermined time points (e.g., 60, 90, 120 minutes), samples are taken from the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment at the same time points.
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient, Papp (in cm/s), is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
The Efflux Ratio (ER) is calculated as:
ER = Papp(B→A) / Papp(A→B)
-
Interpretation: An ER > 2 suggests the compound is a substrate for active efflux.[8]
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol is used to determine key pharmacokinetic parameters, including oral bioavailability.
Objective: To assess the plasma concentration-time profile of a CCR2 antagonist after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are fasted overnight prior to dosing.
-
Compound Formulation: The CCR2 antagonist is formulated for oral administration (e.g., as a solution in PEG400/water or a suspension in 0.5% methylcellulose).
-
Administration:
-
Oral (PO) Group: A cohort of animals receives the compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: A separate cohort receives the compound via IV injection (e.g., tail vein) at a lower dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from each animal into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the antagonist in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Parameters include:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
t1/2 (half-life)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as:
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Visualized Pathways and Workflows
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling cascade upon ligand binding.[14][15][16]
Workflow for Improving Bioavailability
References
- 1. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel, orally bioavailable gamma-aminoamide CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting a Chemotaxis Assay with BMS-753426
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-753426 in chemotaxis assays. The information is tailored for scientists and professionals in drug development engaged in studying cell migration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the directional migration of monocytes and other immune cells towards inflammatory sites. By inhibiting this binding, this compound effectively reduces or prevents the chemotactic response of CCR2-expressing cells to a CCL2 gradient.
Q2: Which cell types are suitable for a chemotaxis assay with this compound?
A2: Cell types that endogenously express CCR2 are suitable for these assays. This includes human peripheral blood mononuclear cells (hPBMCs), monocytic cell lines such as THP-1, and primary monocytes.[2] It is crucial to confirm CCR2 expression on your target cells before initiating a chemotaxis experiment.
Q3: What is the typical potency of this compound in a chemotaxis assay?
A3: this compound is a highly potent inhibitor of chemotaxis. It has been shown to inhibit the chemotaxis of human peripheral blood mononuclear cells (hPBMCs) induced by 10 nM MCP-1 with an IC50 of 0.8 nM.[2]
Q4: How selective is this compound for CCR2?
A4: this compound exhibits good selectivity for CCR2 over other chemokine receptors. For instance, it has a binding affinity (IC50) of 2.7 nM for CCR2, while its affinity for CCR5 is significantly lower, with a reported IC50 of 83 nM.[1][2] This represents an approximately 30-fold selectivity for CCR2 over CCR5.[1]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo potency data for this compound.
| Parameter | Description | Value | Cell Type/Model | Reference |
| Chemotaxis Inhibition IC50 | Concentration of this compound that inhibits 50% of hPBMC chemotaxis induced by 10 nM MCP-1. | 0.8 nM | Human PBMCs | [2] |
| CCR2 Binding Affinity IC50 | Concentration of this compound that displaces 50% of the radioligand from the CCR2 receptor. | 2.7 nM | Not specified | [1] |
| CCR5 Binding Affinity IC50 | Concentration of this compound that displaces 50% of the radioligand from the CCR5 receptor. | 83 nM | Not specified | [2] |
| In Vivo Efficacy EC50 | Effective concentration of this compound that inhibits 50% of monocyte/macrophage influx in hCCR2 knock-in mice. | 3.9 nM | hCCR2 knock-in mice | [2] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for a chemotaxis assay.
References
Technical Support Center: BMS-753426 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CCR2 antagonist, BMS-753426. The information is designed to assist with the interpretation of in vivo efficacy data and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages from the bone marrow to sites of inflammation and tumors. By blocking the CCL2-CCR2 signaling axis, this compound can inhibit the recruitment of these immunosuppressive cells. The compound also exhibits some affinity for CCR5, making it a dual antagonist, which may offer broader therapeutic effects in certain disease contexts.[1]
Q2: In which in vivo models has this compound demonstrated efficacy?
A2: this compound has shown significant efficacy in preclinical models of inflammation and autoimmune disease. Specifically, it has been effective in a thioglycollate-induced peritonitis model, where it inhibits the influx of monocytes and macrophages, and in a human CCR2 knock-in (hCCR2 KI) mouse model of experimental autoimmune encephalomyelitis (EAE), which is a model for multiple sclerosis.[1][2]
Q3: Is there any in vivo efficacy data for this compound in cancer models?
A3: Publicly available literature does not contain specific in vivo efficacy data for this compound in cancer xenograft models. However, the CCL2-CCR2 axis is a well-validated target in oncology due to its role in recruiting tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, which promotes tumor growth and metastasis.[4] Clinical trials with other CCR2 antagonists, such as CCX872, have been conducted in pancreatic cancer.[5] Furthermore, Bristol Myers Squibb has advanced a dual CCR2/CCR5 antagonist, BMS-813160, into clinical trials for advanced solid tumors, including pancreatic and colorectal cancer, demonstrating the therapeutic rationale for targeting this pathway in oncology.[6][7][8][9][10]
Q4: What are the key considerations when designing an in vivo study with this compound?
A4: Key considerations include selecting the appropriate animal model, determining the optimal dose and route of administration, and choosing relevant endpoints for efficacy evaluation. For inflammatory models, measuring the infiltration of monocytes/macrophages is a key pharmacodynamic marker. In autoimmune models like EAE, clinical scoring of disease progression is the primary endpoint. If exploring efficacy in cancer models, tumor growth inhibition and analysis of the tumor immune microenvironment would be critical endpoints. It is also important to use a vehicle control group and to randomize animals into treatment groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in tumor growth in xenograft models. | Inconsistent tumor cell implantation; variability in animal health. | Ensure consistent cell numbers and viability for implantation. Monitor animal health closely and exclude any outliers before starting treatment. Increase group sizes to improve statistical power. |
| Lack of efficacy in a cancer model. | Suboptimal dosing; tumor model not dependent on CCR2 signaling. | Perform a dose-response study to determine the optimal dose. Analyze the tumor microenvironment to confirm the presence of CCR2-expressing immune cells. Consider using a different cancer model known to be reliant on the CCL2-CCR2 axis. |
| Difficulty in inducing EAE. | Incorrect preparation of MOG35-55 emulsion; insufficient dose of pertussis toxin. | Ensure proper emulsification of MOG35-55 in Complete Freund's Adjuvant. Use a fresh, properly stored stock of pertussis toxin and administer the correct dose based on the mouse strain.[11][12] |
| Low yield of peritoneal macrophages in the peritonitis model. | Incomplete peritoneal lavage; incorrect timing of cell harvest. | Ensure the peritoneal cavity is thoroughly lavaged with cold PBS. Harvest cells at the peak of macrophage infiltration, typically 3-4 days post-thioglycollate injection.[13] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Thioglycollate-Induced Peritonitis Model
| Dose (mg/kg, oral) | Inhibition of Monocyte/Macrophage Influx (%) |
| 1 | 28 |
| 25 | 74 |
| 100 | 78 |
Data from a study in human CCR2 knock-in (hCCR2 KI) mice.[1]
Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg, BID, oral) | Outcome |
| This compound | 25 | 49% reduction in the Area Under the Curve (AUC) of the clinical score |
Data from a study in a human CCR2 knock-in (hCCR2 KI) mouse model of EAE.[1]
Detailed Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis in Mice
This protocol describes the induction of peritonitis in mice to evaluate the effect of this compound on monocyte and macrophage recruitment.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice (or hCCR2 KI mice)
-
Syringes and needles (25-27G)
-
Flow cytometer and relevant antibodies (e.g., anti-CD11b, anti-F4/80)
Procedure:
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally (i.p.) into each mouse.[15]
-
Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer the desired dose of this compound or vehicle orally (p.o.) to the mice. Dosing can be initiated prior to or at the time of thioglycollate injection, depending on the study design.
-
Peritoneal Lavage: At 3-4 days post-thioglycollate injection, euthanize the mice.[13] Inject 5-10 mL of cold sterile PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Analysis: Centrifuge the collected peritoneal fluid to pellet the cells. Resuspend the cells in an appropriate buffer for cell counting and flow cytometry analysis to quantify the number of monocytes and macrophages.
Protocol 2: Myelin Oligodendrocyte Glycoprotein (MOG)35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol details the induction of EAE in C57BL/6 mice to assess the therapeutic potential of this compound in a model of multiple sclerosis.
Materials:
-
This compound
-
Vehicle
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx)
-
Sterile PBS
-
Female C57BL/6 mice (8-12 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion: Dissolve MOG35-55 peptide in sterile PBS. Emulsify the MOG35-55 solution with an equal volume of CFA to a final concentration of 2 mg/mL MOG35-55.
-
Immunization: On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion into the flank of each mouse.
-
Pertussis Toxin Administration: On day 0 and day 2, administer 200 ng of pertussis toxin in 200 µL of sterile PBS via i.p. injection.[11]
-
Drug Administration: Begin oral administration of this compound or vehicle at the desired dose and frequency, starting at a predetermined time point (e.g., at the time of immunization or at the onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.
Visualizations
Caption: Workflow for the thioglycollate-induced peritonitis model.
Caption: Workflow for the MOG35-55 induced EAE model.
Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ascopubs.org [ascopubs.org]
- 6. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 1b/2 Study of BMS-813160 in Combination with Chemotherapy or Nivolumab in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Neoadjuvant BMS-813160, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Mouse model of peritonitis [bio-protocol.org]
BMS-753426 Technical Support Center: Metabolic Stability & Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and degradation of BMS-753426.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in human liver microsomes (HLM)?
A1: this compound was specifically designed for high metabolic stability.[1][2][3] It is an analog of BMS-741672, a compound that undergoes significant N-demethylation.[1] The incorporation of a tert-butylamine (B42293) group in this compound sterically hinders this primary metabolic pathway, leading to significantly lower clearance and higher oral bioavailability compared to its predecessor.[1][2][3] While specific quantitative data for the half-life and intrinsic clearance of this compound in HLM are not publicly available, it is described as having "excellent liver microsome metabolic stability".[1]
Q2: What are the likely metabolic degradation pathways for this compound?
A2: The primary metabolic pathway of the parent compound, N-demethylation, is blocked in this compound.[1] However, other metabolic transformations are possible, particularly involving the tert-butyl group. While specific metabolites of this compound have not been reported, compounds containing a tert-butyl group can undergo hydroxylation by cytochrome P450 (CYP) enzymes to form a primary alcohol metabolite. This can be further oxidized to a carboxylic acid.
Q3: My in vitro experiment shows rapid degradation of this compound. What could be the issue?
A3: If you observe unexpectedly high degradation, consider the following troubleshooting steps:
-
Reagent Quality: Ensure the quality and proper storage of your human liver microsomes and NADPH regenerating system. Thaw microsomes immediately before use and avoid repeated freeze-thaw cycles.
-
Cofactor Presence: Confirm that the NADPH regenerating system was added to the reaction mixture. Phase I metabolism is NADPH-dependent.
-
Incubation Conditions: Verify the incubation temperature (37°C) and pH of the buffer (typically pH 7.4).
-
Compound Purity: Check the purity of your this compound sample. Impurities could be less stable and give a false impression of rapid degradation.
-
Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is properly optimized for this compound and that you are monitoring the correct parent mass.
Q4: How does the metabolic stability of this compound compare to its predecessor, BMS-741672?
A4: this compound was developed to have superior metabolic stability compared to BMS-741672.[1][2][3] Pharmacokinetic studies in monkeys showed that BMS-741672, a tertiary amine, was subject to N-demethylation, whereas this compound, with its tert-butylamine group, was found to be metabolically stable in vivo.[1] This improved stability results in lower clearance and higher oral bioavailability for this compound.[1][2][3]
Quantitative Data Summary
As specific quantitative metabolic stability data for this compound is not publicly available, the following table provides an example of how such data is typically presented for research compounds.
| Compound | Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Data Source |
| This compound | Not Publicly Available | Not Publicly Available | - |
| BMS-741672 | Not Publicly Available | Not Publicly Available | - |
| Verapamil (B1683045) | 10 - 20 | 35 - 70 | Literature Values |
| Diazepam | 30 - 60 | 12 - 23 | Literature Values |
| Warfarin | > 120 | < 5.8 | Literature Values |
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a test compound like this compound.
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compound (this compound) stock solution in a suitable organic solvent (e.g., DMSO)
-
Control Compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard for reaction termination and sample preparation
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Prepare the test compound and control compounds by diluting the stock solutions in buffer to the desired starting concentration (e.g., 1 µM). The final organic solvent concentration should be low (<1%) to avoid inhibiting enzyme activity.
-
-
Incubation:
-
Add the test compound/control solutions to the wells of the incubation plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / |slope|
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizations
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
Technical Support Center: Optimizing BMS-753426 Concentration for Primary Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting BMS-753426 concentration for primary cell assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It also exhibits affinity for CCR5.[4] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation.[5][6][7] By inhibiting this signaling pathway, this compound can modulate inflammatory responses.
Q2: What is a good starting concentration range for this compound in primary cell assays?
Based on its reported in vitro potency, a good starting point for a dose-response experiment in primary human peripheral blood mononuclear cells (PBMCs) would be a range spanning from 0.1 nM to 1 µM. The IC50 for this compound in inhibiting chemotaxis of human PBMCs induced by 10 nM MCP-1 is approximately 0.8 nM.[1] Therefore, including concentrations below and above this value is recommended to establish a full dose-response curve.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[8]
Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous culture medium. What should I do?
Precipitation of hydrophobic small molecules in aqueous solutions is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your assay may be exceeding its aqueous solubility limit.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration low is important, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any solvent effects.
-
Serial dilution and rapid mixing: When preparing your working solutions, perform serial dilutions and ensure rapid and thorough mixing when adding the compound to the aqueous buffer.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published literature.
| Assay Type | Cell Type | Stimulus | IC50 (nM) | Reference |
| CCR2 Binding | - | - | 2.7 | [1] |
| Chemotaxis Inhibition | hPBMCs | 10 nM MCP-1 | 0.8 | [1] |
| Monocyte/Macrophage Influx (in vivo) | hCCR2 KI mice | - | EC50 = 3.9 nM |
hPBMCs: human peripheral blood mononuclear cells; KI: knock-in
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the CCL2-CCR2 signaling pathway and a general workflow for optimizing this compound concentration.
Caption: Simplified CCL2-CCR2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Detailed Experimental Protocol: Dose-Response Chemotaxis Assay
This protocol provides a detailed methodology for determining the IC50 of this compound in inhibiting the chemotaxis of primary human PBMCs.
Materials:
-
This compound
-
Anhydrous DMSO
-
Primary human PBMCs (isolated from whole blood)
-
RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA) (Assay Medium)
-
Recombinant human CCL2 (MCP-1)
-
Transwell inserts with 5 µm pores for 24-well plates
-
24-well plates
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for your dose-response curve.
-
Further dilute these DMSO stocks into the Assay Medium to achieve the final desired concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and ideally ≤ 0.1%.
-
-
Cell Preparation:
-
Isolate human PBMCs from fresh whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in Assay Medium at a concentration of 2 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Chemotaxis Assay:
-
To the lower wells of a 24-well plate, add 600 µL of Assay Medium containing CCL2 at a concentration that induces a submaximal migratory response (e.g., 10 ng/mL). Include wells with Assay Medium alone as a negative control.
-
Place the Transwell inserts into the wells.
-
In a separate plate, pre-incubate 100 µL of the labeled PBMC suspension with 100 µL of the various concentrations of this compound working solutions (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (CCL2-stimulated migration without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Minimizing toxicity of BMS-753426 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-753426 in long-term studies. The information is designed to help anticipate and mitigate potential toxicities associated with the long-term administration of this potent and orally bioavailable CCR2 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Its primary mechanism involves blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is critical for the egress of monocytes from the bone marrow and their recruitment to sites of inflammation. By inhibiting this pathway, this compound effectively reduces the infiltration of inflammatory monocytes into tissues.
Q2: I am observing a significant increase in plasma CCL2 levels in my long-term study with this compound. Is this expected and what are the implications?
A2: Yes, a marked increase in plasma CCL2 levels is an expected pharmacodynamic effect of CCR2 antagonism.[1] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2. The primary implication is the potential for this elevated CCL2 to overcome the antagonistic effects of this compound if dosing is not optimal. It is crucial to maintain sufficient receptor occupancy to ensure sustained efficacy. Researchers should consider this effect when designing pharmacokinetic and pharmacodynamic (PK/PD) studies and interpreting efficacy data.
Potential Toxicities and Mitigation Strategies
Q3: What are the potential long-term toxicities associated with this compound administration?
A3: While specific long-term toxicology data for this compound are not extensively published, potential toxicities can be inferred from the known physiological roles of the CCL2-CCR2 axis and findings from studies with other CCR2 antagonists. These may include:
-
Immunomodulation and Impaired Immune Response: Given the critical role of CCR2 in monocyte trafficking, long-term inhibition may alter the immune response. This could potentially lead to increased susceptibility to certain pathogens.[2]
-
Hematologic Effects: As CCR2 is involved in monocyte egress from the bone marrow, long-term administration may lead to changes in circulating monocyte counts.[3] Clinical trials with other CCR2 inhibitors have reported neutropenia.[4]
-
Cardiovascular Effects: The CCL2-CCR2 axis is implicated in cardiovascular diseases, including atherosclerosis and heart failure.[5][6][7][8][9] While often considered a pro-inflammatory pathway to be targeted, the long-term consequences of its inhibition on cardiovascular homeostasis are not fully understood.
-
Renal Effects: CCR2 signaling plays a role in the pathogenesis of renal ischemia-reperfusion injury and diabetic nephropathy, primarily by mediating macrophage infiltration.[10][11][12][13] Long-term studies should include monitoring of renal function.
-
Central Nervous System (CNS) Effects: The CCL2-CCR2 axis is involved in neuroinflammatory processes.[14][15][16][17][18][19][20] While inhibition may be beneficial in some CNS diseases, the long-term impact on neuronal function and repair requires careful evaluation.
-
Pulmonary Toxicity: A clinical trial of another CCR2 antagonist, PF-04136309, in combination with chemotherapy, raised concerns about synergistic pulmonary toxicity.[21][22]
Q4: How can I monitor for potential immunomodulatory effects during my long-term study?
A4: A comprehensive immune monitoring plan is recommended. This should include:
-
Complete Blood Counts (CBC) with Differentials: Pay close attention to monocyte and neutrophil counts.
-
Flow Cytometry: Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess changes in monocyte subsets (e.g., classical, intermediate, non-classical) and other immune cell populations.
-
Functional Assays: Ex vivo stimulation of whole blood or isolated PBMCs with mitogens or specific antigens to assess T-cell proliferation and cytokine production.
-
Histopathology: At terminal endpoints, detailed histopathological evaluation of lymphoid tissues (spleen, lymph nodes, bone marrow) is crucial.
Q5: What specific biomarkers should I monitor for potential renal and cardiovascular toxicity?
A5: For renal and cardiovascular monitoring, the following biomarkers and assessments are recommended:
| System | Recommended Monitoring |
| Renal | - Serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) - Urinalysis for proteinuria and albuminuria - Histopathological examination of the kidneys for signs of nephritis or fibrosis |
| Cardiovascular | - Cardiac troponins (cTnI, cTnT) as indicators of cardiac injury - Electrocardiogram (ECG) for any changes in cardiac rhythm - Histopathological examination of the heart and aorta |
Q6: Are there any strategies to mitigate the potential toxicities of this compound in long-term studies?
A6: Yes, several strategies can be employed:
-
Dose Optimization: Conduct thorough dose-ranging studies to identify the minimum effective dose that achieves the desired therapeutic effect while minimizing off-target or exaggerated on-target toxicities.
-
Intermittent Dosing: Depending on the therapeutic indication and the PK/PD profile of this compound, intermittent dosing schedules could be explored to allow for recovery of the CCL2-CCR2 axis.
-
Combination Therapy: In some contexts, combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action might enhance efficacy while reducing the potential for toxicity.
-
Supportive Care: In case of adverse events like neutropenia, supportive care measures may be necessary.
Experimental Protocols
Protocol 1: Monitoring Peripheral Blood Monocyte Counts by Flow Cytometry
Objective: To quantify changes in circulating monocyte populations in response to long-term this compound administration.
Methodology:
-
Blood Collection: Collect whole blood from animals into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Cell Staining:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add a cocktail of fluorescently-conjugated antibodies to identify monocyte subsets. A typical panel for mouse studies might include:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
Ly6C (to differentiate inflammatory monocytes)
-
Ly6G (to exclude neutrophils)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis: Add 2 mL of 1X RBC Lysis Buffer, vortex briefly, and incubate for 10 minutes at room temperature.
-
Wash: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 200 µL of FACS buffer (PBS with 2% FBS).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on CD45+ leukocytes, then on CD11b+ myeloid cells. From the CD11b+ gate, analyze the expression of Ly6C to identify inflammatory (Ly6Chigh) and resident (Ly6Clow) monocyte populations.
Visualizations
Caption: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of this compound.
Caption: Experimental workflow for monitoring potential toxicities in long-term this compound studies.
References
- 1. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR2 Antagonist Prophylaxis Reduces Pulmonary Immune Pathology and Markedly Improves Survival during Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-C Motif Chemokine Ligand 2 and Chemokine Receptor 2 in Cardiovascular and Neural Aging and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CCR2 signaling contributes to ischemia-reperfusion injury in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. CCR2 Deficiency Impairs Macrophage Infiltration and Improves Cognitive Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. jneurosci.org [jneurosci.org]
- 21. PF-4136309 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Pharmacokinetic Comparison: BMS-753426 and BMS-741672
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of two CC Chemokine Receptor 2 (CCR2) antagonists, BMS-753426 and BMS-741672. The data presented is compiled from preclinical studies to inform on their potential as therapeutic agents.
This compound was developed as a successor to BMS-741672 with the goal of improving upon its metabolic stability and pharmacokinetic properties.[1][2] Preclinical data demonstrates that these efforts were successful, with this compound exhibiting lower clearance and enhanced oral bioavailability.[1][2] This guide will delve into the quantitative pharmacokinetic data, outline the experimental methodologies used in these key studies, and visualize the underlying biological pathway.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and BMS-741672 in rats, providing a direct comparison of their in vivo performance.
| Parameter | This compound | BMS-741672 |
| Dose (mg/kg, oral) | 10 | 10 |
| Cmax (nM) | 1850 | 1230 |
| Tmax (h) | 2.0 | 4.0 |
| AUC (nM*h) | 14800 | 8900 |
| Clearance (mL/min/kg) | 11 | 19 |
| Half-life (t½) (h) | 5.1 | 4.4 |
| Oral Bioavailability (%) | 85 | 51 |
Data sourced from preclinical studies in rats.
In cynomolgus monkeys, BMS-741672 was found to have a half-life of 3.2 hours (IV) and an oral bioavailability of 46%.[1] A key challenge with BMS-741672 in monkeys was its in vivo metabolism, specifically N-demethylation, leading to a metabolite with significantly reduced activity.[1] Pharmacokinetic studies in monkeys confirmed that this compound is metabolically more stable in vivo compared to BMS-741672.[1]
Experimental Protocols
The following outlines the general methodologies employed in the preclinical pharmacokinetic studies of this compound and BMS-741672.
In Vivo Pharmacokinetic Studies in Rats and Cynomolgus Monkeys
Animal Models: Studies were conducted in male Sprague-Dawley rats and male cynomolgus monkeys.[3] Animals were housed in controlled environments with access to food and water, and studies were conducted following ethical guidelines for animal care.[3][4]
Dosing: For oral administration, compounds were typically formulated in a suitable vehicle and administered via oral gavage.[3] Intravenous doses were administered as a bolus injection.[3]
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.[3][4][5] For monkeys, blood was often collected from a peripheral vein.[4] Plasma was separated by centrifugation and stored frozen until analysis.[3]
Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.[6] The general steps of the bioanalytical method include:
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma samples.[6]
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system, where the analytes are separated on a C18 column.[6]
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification using selected reaction monitoring (SRM).[6]
Pharmacokinetic Analysis: Plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, half-life, and oral bioavailability.[5]
Signaling Pathway and Experimental Workflow
This compound and BMS-741672 are antagonists of the CC Chemokine Receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a crucial role in the migration of monocytes and macrophages to sites of inflammation. By blocking this interaction, these compounds can modulate inflammatory responses.
Caption: CCR2 signaling cascade and point of antagonism.
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.
Caption: A generalized experimental workflow for preclinical oral PK studies.
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of 3 Formulations of Meloxicam in Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of BMS-753426 and Other CCR2 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the C-C chemokine receptor 2 (CCR2) inhibitor BMS-753426 with other notable CCR2 inhibitors: INCB3344, PF-4136309, and the monoclonal antibody MLN1202 (Plozalizumab). This document summarizes key preclinical data to aid researchers in selecting the most appropriate compound for their studies.
Introduction to CCR2 Inhibition
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression by influencing the tumor microenvironment.[1] Consequently, the development of CCR2 antagonists is an active area of therapeutic research. This guide focuses on a comparative overview of the preclinical attributes of four such inhibitors.
In Vitro Potency and Selectivity
A critical aspect of a CCR2 inhibitor's profile is its potency in blocking the receptor and its selectivity over other chemokine receptors, particularly the closely related CCR5. The following tables summarize the available in vitro data for this compound and its comparators.
Table 1: CCR2 Binding Affinity
| Compound | Target Species | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Human | Binding Assay | 2.7 | [2] |
| INCB3344 | Human | Binding Antagonism | 5.1 | [3] |
| Mouse | Binding Antagonism | 9.5 | [3] | |
| PF-4136309 | Human | CCR2 Antagonist | 5.2 | [4] |
| Mouse | Binding Assay | 17 | [4] | |
| Rat | Binding Assay | 13 | [4] | |
| MLN1202 | Human | Not specified | Not available |
Table 2: Functional Inhibitory Activity (Chemotaxis)
| Compound | Cell Type | Chemoattractant | IC50 (nM) | Reference(s) |
| This compound | Human PBMCs | 10 nM MCP-1 | 0.8 | [2] |
| INCB3344 | Human cells | Not specified | 3.8 | [3] |
| Mouse cells | Not specified | 7.8 | [3] | |
| PF-4136309 | Human cells | Not specified | 3.9 | [4] |
| Mouse cells | Not specified | 16 | [4] | |
| Rat cells | Not specified | 2.8 | [4] | |
| MLN1202 | Human Monocytes | MCP-1 | - | [5][6] |
Table 3: Selectivity Profile
| Compound | Selectivity Over CCR5 | Other Information | Reference(s) |
| This compound | 30-fold | Also exhibits improved affinity for CCR5 compared to its predecessor. Low Na+ channel binding. | [2] |
| INCB3344 | >100-fold | Selective over a panel of >50 ion channels, transporters, and other GPCRs. Moderate hERG activity (IC50 = 13 µM). | [3][7] |
| PF-4136309 | Highly selective | No significant activity against a panel of >50 ion channels, transporters, and other chemokine receptors. Weak hERG activity (IC50 = 20 µM). Not a CYP inhibitor or inducer. | [4][8] |
| MLN1202 | Specific to CCR2 | As a humanized monoclonal antibody, it offers high specificity to its target. | [5] |
Pharmacokinetic Properties
The oral bioavailability and other pharmacokinetic parameters are crucial for the in vivo application of small molecule inhibitors.
Table 4: Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) | Other Notes | Reference(s) |
| This compound | Monkey | Improved compared to predecessor | Lower clearance | Metabolically stable in vivo. | |
| INCB3344 | Mouse | 47 | ~12 h (after IP injection) | Good oral exposure. | [7][9] |
| PF-4136309 | Rat, Dog | 78 | 2.5 h (rat, IV), 2.4 h (dog, IV) | Rapidly absorbed. | [4][8] |
| MLN1202 | Human | N/A (Administered IV) | Maintained >90% receptor saturation for 6-8 weeks | Monoclonal antibody with long duration of action. |
In Vivo Efficacy
Preclinical in vivo models are essential to demonstrate the therapeutic potential of CCR2 inhibitors.
This compound: In a thioglycolate-induced peritonitis model in human CCR2 knock-in mice, oral administration of this compound dose-dependently inhibited monocyte/macrophage influx with an estimated EC50 of 3.9 nM.[10] At doses of 1, 25, and 100 mg/kg, it inhibited monocyte/macrophage influx by 28%, 74%, and 78%, respectively.[10] Furthermore, at a dose of 25 mg/kg administered twice daily, this compound reduced the clinical score in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.[2]
INCB3344: INCB3344 has demonstrated efficacy in various inflammatory disease models. It significantly reduced disease in a mouse model of experimental autoimmune encephalomyelitis and a rat model of inflammatory arthritis.[11][12] In a delayed-type hypersensitivity model, INCB3344 treatment resulted in a dose-dependent inhibition of macrophage influx.[11][12] It has also been used to investigate the role of the CCL2/CCR2 axis in inflammatory pain models.[13]
PF-41363209: This inhibitor has been evaluated in a mouse model of pancreatic cancer, where it was shown to block the mobilization of CCR2+ monocytes from the bone marrow to tumors, leading to a depletion of tumor-associated macrophages (TAMs) and subsequent inhibition of tumor growth and metastasis.[14]
MLN1202: As a humanized monoclonal antibody, preclinical in vivo data in animal models is less emphasized in publicly available literature, with a focus on human clinical trials. In clinical studies, MLN1202 has been shown to significantly reduce C-reactive protein (CRP) levels in patients at risk for atherosclerotic cardiovascular disease.[5][15]
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through Gαi proteins. This leads to the inhibition of adenylyl cyclase and activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell migration, survival, and proliferation.
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
Validating CCR2 Target Engagement of BMS-753426 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo CCR2 target engagement of BMS-753426 with other notable CCR2 antagonists. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer an objective assessment for research and drug development professionals.
Introduction to CCR2 and its Antagonism
The C-C chemokine receptor 2 (CCR2) plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), triggers a signaling cascade that is implicated in a variety of inflammatory and autoimmune diseases. Consequently, antagonizing the CCR2 pathway is a promising therapeutic strategy. This compound is a potent and orally bioavailable antagonist of CCR2, demonstrating significant improvements in pharmacokinetic properties compared to its predecessors. This guide evaluates the in vivo validation of its target engagement alongside other CCR2 antagonists such as INCB3344, CCX140-B, and PF-04634817.
Comparative In Vivo Efficacy and Target Engagement
The following tables summarize the available in vivo data for this compound and selected alternative CCR2 antagonists. The data is compiled from preclinical studies in relevant animal models.
Table 1: In Vivo Activity of CCR2 Antagonists in Thioglycolate-Induced Peritonitis Model
| Compound | Species (Model) | Dose | Route | % Inhibition of Monocyte/Macrophage Influx | Estimated Receptor Occupancy (%) |
| This compound | hCCR2 Knock-in Mouse | 1 mg/kg, BID | Oral | 28% | 51%[1] |
| 25 mg/kg, BID | Oral | 74% | 91%[1] | ||
| 100 mg/kg, BID | Oral | 78% | 98%[1] | ||
| INCB3344 | BALB/c Mouse | 30 mg/kg, BID | Oral | 36% | Not Reported |
| 60 mg/kg, BID | Oral | 55% | Not Reported | ||
| 100 mg/kg, BID | Oral | 73% | Not Reported |
Note: Direct comparison of receptor occupancy is limited by data availability for all compounds in the same model.
Table 2: In Vivo Efficacy of CCR2 Antagonists in Disease Models
| Compound | Disease Model | Species | Dose | Route | Key Efficacy Endpoint |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) | hCCR2 Knock-in Mouse | 25 mg/kg, BID | Oral | 49% reduction in clinical score AUC[1] |
| INCB3344 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 100 mg/kg, QD | Not Specified | Significant reduction in disease severity[2] |
| CCX140-B | Diabetic Nephropathy (db/db) | hCCR2 Knock-in Mouse | 30 mg/kg, QD | Oral | Significant reduction in albuminuria[3] |
| PF-04634817 | Diabetic Nephropathy | Human (Phase 2) | 150 or 200 mg, QD | Oral | Modest reduction in urinary albumin-to-creatinine ratio[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Thioglycolate-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the recruitment of leukocytes, particularly monocytes and macrophages, into the peritoneal cavity following an inflammatory stimulus.
-
Animals: Male hCCR2 knock-in mice or other appropriate strains (e.g., BALB/c) are used.
-
Induction: A sterile solution of 3% or 4% thioglycollate is injected intraperitoneally (i.p.) into the mice.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at specified doses and time points relative to thioglycollate injection (e.g., twice daily).
-
Peritoneal Lavage: At a predetermined time point after thioglycollate injection (e.g., 48 or 72 hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the infiltrating cells.
-
Cell Analysis: The collected peritoneal cells are then counted, and differential cell counts are performed using flow cytometry to quantify the number of monocytes/macrophages and neutrophils. The percentage of inhibition of cell influx is calculated by comparing the cell numbers in the compound-treated group to the vehicle-treated group.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is a widely used animal model for human multiple sclerosis, characterized by inflammation of the central nervous system (CNS) and demyelination.
-
Animals: Female hCCR2 knock-in mice or other susceptible strains (e.g., C57BL/6) are used.
-
Induction: EAE is induced by immunization with an emulsion of a myelin antigen, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide, in Complete Freund's Adjuvant (CFA). Additionally, pertussis toxin is administered i.p. on the day of immunization and one or two days later to facilitate the entry of inflammatory cells into the CNS.
-
Compound Administration: Prophylactic treatment with the test compound (e.g., this compound) or vehicle is typically initiated on the day of immunization and continued daily.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state or death.
-
Efficacy Evaluation: The primary endpoint is the reduction in the mean clinical score or the area under the curve (AUC) of the clinical score over the course of the study in the compound-treated group compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the CCR2 signaling pathway and the experimental workflow for validating CCR2 target engagement in vivo.
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: BMS-753426 vs. CCL2 Neutralizing Antibodies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Therapeutic Strategies Targeting the CCL2-CCR2 Axis.
The C-C motif chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling axis plays a pivotal role in cancer progression by orchestrating the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive cells into the tumor microenvironment. This influx of myeloid cells can promote tumor growth, angiogenesis, invasion, and metastasis. Consequently, blocking this pathway has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed comparison of two distinct approaches to inhibit CCL2-CCR2 signaling: BMS-753426, a small molecule CCR2 antagonist, and CCL2 neutralizing antibodies.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between these two therapeutic modalities lies in their point of intervention within the CCL2-CCR2 signaling cascade.
This compound , an orally bioavailable small molecule, functions as a direct antagonist of the CCR2 receptor.[1][2][3] By binding to the receptor, it prevents CCL2 and other cognate ligands from activating downstream signaling pathways. This blockade effectively inhibits the chemotactic response of CCR2-expressing cells, primarily monocytes and macrophages, thereby preventing their migration to the tumor site.
CCL2 neutralizing antibodies , on the other hand, target the ligand, CCL2, directly.[4][5] These monoclonal antibodies bind to CCL2, sequestering it and preventing it from interacting with its receptor, CCR2. This approach effectively reduces the concentration of available CCL2 to engage with CCR2 on target cells.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and CCL2 neutralizing antibodies from preclinical and clinical studies. A direct head-to-head comparison in the same cancer model is not publicly available.
Table 1: In Vitro Potency
| Compound/Antibody | Target | Assay | IC50/EC50 | Reference |
| This compound | CCR2 | Binding Affinity | 2.7 nM | [3] |
| CCR2 | Chemotaxis Inhibition (hPBMCs) | 0.8 nM | [3] | |
| Carlumab (CNTO 888) | Human CCL2 | Binding Affinity (KD) | 22 pM | [6] |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Therapeutic Agent | Cancer Model | Dosing Regimen | Key Efficacy Endpoints | % Tumor Growth Inhibition / Survival Benefit | Reference |
| CCL2 Neutralizing Antibody (C1142) | PC-3Luc Prostate Cancer (Mouse) | 2 mg/kg, i.p., twice weekly | Reduced overall tumor burden | 96% reduction at 5 weeks | [7] |
| CCL2 Neutralizing Antibody (C1142) | GL261 Glioma (Mouse) | 2 mg/kg, i.p., twice weekly | Prolonged survival | Modest but significant (p=0.0033) | [4][8] |
| CCL2 Neutralizing Antibody (C1142) | Hepatocellular Carcinoma (miR-122 KO Mouse) | 2 mg/kg, i.p., twice a week for 8 weeks | Reduced tumor burden and incidence | Significant reduction | [9] |
| This compound | hCCR2 Knock-in Mouse (Thioglycolate-induced peritonitis) | 1, 25, 100 mg/kg, oral | Inhibition of monocyte/macrophage influx | 28%, 74%, 78% inhibition, respectively | [3] |
| This compound | hCCR2 Knock-in Mouse (EAE model of multiple sclerosis) | 25 mg/kg, oral, BID | Reduced clinical score | 49% reduction in AUC of clinical score | [10] |
Table 3: Clinical Trial Data
| Therapeutic Agent | Trial Phase | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Carlumab (CNTO 888) | Phase 2 | Metastatic Castration-Resistant Prostate Cancer | 15 mg/kg, IV, q2w | Well-tolerated but no significant single-agent antitumor activity. Transient suppression of free CCL2. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vivo Efficacy of CCL2 Neutralizing Antibody (C1142) in a Glioma Model[4][8]
-
Animal Model: Syngeneic mouse model using C57BL/6 mice.
-
Tumor Cell Line: GL261 glioma cells.
-
Tumor Implantation: Intracranial injection of GL261 cells.
-
Treatment: Intraperitoneal (i.p.) administration of anti-mouse CCL2 mAb (C1142) or isotype control IgG at a dose of 2 mg/kg, twice a week, starting on day 7 post-tumor inoculation.
-
Endpoints:
-
Primary: Overall survival.
-
Secondary: Analysis of tumor-infiltrating immune cells (TAMs and MDSCs) by flow cytometry on day 24.
-
In Vivo Pharmacodynamic Study of this compound[3]
-
Animal Model: Human CCR2 knock-in (hCCR2 KI) mice.
-
Inflammatory Stimulus: Intraperitoneal injection of thioglycollate to induce monocyte/macrophage influx.
-
Treatment: Oral administration of this compound at doses of 1, 25, and 100 mg/kg.
-
Endpoint: Quantification of monocyte/macrophage influx into the peritoneal cavity 48 hours after thioglycollate injection.
Discussion and Future Directions
Both this compound and CCL2 neutralizing antibodies represent viable strategies for targeting the CCL2-CCR2 axis in cancer. The choice between a small molecule inhibitor and a monoclonal antibody depends on various factors including the desired pharmacokinetic profile, route of administration, and potential for off-target effects.
This compound, as an orally bioavailable small molecule, offers convenience in administration. Its efficacy in blocking monocyte/macrophage influx has been demonstrated, although its anti-tumor activity in preclinical cancer models requires further public documentation.
CCL2 neutralizing antibodies have a more extensive body of preclinical and clinical data in oncology. While single-agent activity of carlumab in a late-stage prostate cancer trial was limited, preclinical studies with C1142 have shown significant anti-tumor effects, particularly in combination with other therapies.[7] This suggests that the therapeutic window and context for CCL2 blockade are critical.
Future research should focus on head-to-head comparisons of these two modalities in relevant preclinical cancer models to delineate their relative efficacy and potential for synergistic combinations with other immunotherapies, such as checkpoint inhibitors, or standard chemotherapy. A deeper understanding of the pharmacokinetics and pharmacodynamics of both agents in the tumor microenvironment will be crucial for optimizing dosing strategies and maximizing their therapeutic potential.
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Systemic Delivery of Neutralizing Antibody Targeting CCL2 for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CCL2 with systemic delivery of neutralizing antibodies induces prostate cancer tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic delivery of neutralizing antibody targeting CCL2 for glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Tool Versus the Genetic Standard: A Comparative Guide to BMS-753426 and CCR2 Genetic Knockout
For researchers, scientists, and drug development professionals navigating the complexities of C-C chemokine receptor 2 (CCR2) pathway modulation, the choice between a pharmacological inhibitor and a genetic knockout model is a critical decision that can profoundly influence experimental outcomes and their interpretation. This guide provides an objective comparison of BMS-753426, a potent and orally bioavailable CCR2 antagonist, and the genetic knockout of CCR2, supported by experimental data and detailed protocols.
This comparison aims to illuminate the nuances of each approach, offering a framework for selecting the most appropriate tool to investigate the role of the CCR2 signaling axis in various physiological and pathological processes.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (Pharmacological Antagonist) | CCR2 Genetic Knockout |
| Mechanism of Action | Reversible, competitive binding to the CCR2 receptor, preventing ligand (e.g., CCL2) binding and downstream signaling. | Complete and permanent abrogation of CCR2 protein expression. |
| Temporal Control | Allows for acute, transient, or chronic inhibition of CCR2 signaling, depending on the dosing regimen. | Constitutive loss of CCR2 function throughout the organism's life, including developmental stages. |
| Specificity | High selectivity for CCR2, but potential for off-target effects and cross-reactivity with other receptors (e.g., CCR5) should be considered.[1] | Highly specific to the CCR2 gene, but potential for developmental compensation by other signaling pathways exists. |
| Applications | Preclinical and clinical studies, validation of CCR2 as a therapeutic target, investigation of the acute roles of CCR2 signaling. | Fundamental research into the lifelong roles of CCR2, validation of antagonist effects, study of developmental processes. |
| Translational Relevance | High, as it mimics the action of a potential therapeutic drug. | Moderate, provides a "gold standard" for target validation but does not replicate the nuances of pharmacological intervention in a clinical setting. |
In Focus: this compound - A Potent CCR2 Antagonist
This compound is a potent, selective, and orally bioavailable antagonist of CCR2.[1] It functions by binding to the CCR2 receptor, thereby preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), and subsequent downstream signaling.[1] This inhibition effectively blocks the recruitment of CCR2-expressing cells, predominantly monocytes and macrophages, to sites of inflammation.
Quantitative Performance Data:
| Parameter | Value | Species/Assay | Reference |
| CCR2 Binding IC50 | 2.7 nM | Human | [2] |
| Monocyte Chemotaxis IC50 | 0.8 nM | Human PBMCs | [2] |
| Monocyte/Macrophage Influx Inhibition | 28% at 1 mg/kg, 74% at 25 mg/kg, 78% at 100 mg/kg | hCCR2 Knock-in Mice | [2] |
| EAE Clinical Score Reduction | 49% reduction in AUC at 25 mg/kg, BID | hCCR2 Knock-in Mice | [1] |
The Gold Standard: CCR2 Genetic Knockout
The genetic knockout of the CCR2 gene provides a complete and lifelong absence of the CCR2 receptor. This approach has been instrumental in elucidating the fundamental roles of the CCL2-CCR2 axis in a multitude of biological processes, including immune cell trafficking, inflammation, and disease pathogenesis.
Key Phenotypes of CCR2 Knockout Mice:
-
Impaired Monocyte Recruitment: A hallmark of CCR2 knockout mice is a significant reduction in the ability to recruit monocytes from the bone marrow to the peripheral circulation and tissues, particularly in response to inflammatory stimuli.[3]
-
Resistance to Inflammatory Diseases: CCR2 knockout mice have demonstrated resistance or reduced severity in various inflammatory disease models, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[4][5][6]
-
Altered Immune Responses: The absence of CCR2 can lead to altered T-cell responses, including decreased antigen-induced proliferation and IFN-γ production in the context of EAE.[4][6]
Quantitative Performance Data:
| Parameter | Observation in CCR2 Knockout Mice | Experimental Model | Reference |
| Monocyte Infiltration | Significantly reduced mononuclear cell infiltrates in the CNS. | EAE | [4][5] |
| Clinical Disease Score | Significant reduction in acute EAE clinical scores. | EAE | [3][5] |
| Blood Monocyte Levels | Reduced by approximately 50-70% during an 8-day study period. | Pulmonary Granuloma Formation | [7] |
| Macrophage Recruitment | Reduced peritoneal macrophage recruitment in response to thioglycollate. | Thioglycollate-induced peritonitis |
Experimental Protocols
In Vitro Characterization of CCR2 Antagonists
1. CCR2 Radioligand Binding Assay:
This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Cells: A murine monocyte cell line endogenously expressing CCR2 (e.g., WEHI-274.1) is commonly used.
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Procedure:
-
Incubate cells with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
2. In Vitro Chemotaxis Assay:
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.
-
Procedure:
-
Place cells in the upper chamber and the chemoattractant (CCL2) in the lower chamber.
-
Add varying concentrations of the CCR2 antagonist to the upper chamber with the cells.
-
Incubate to allow cell migration through the membrane.
-
Quantify the number of migrated cells in the lower chamber.
-
Determine the IC50 value for the inhibition of chemotaxis.
-
In Vivo Evaluation in a Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model of multiple sclerosis, characterized by inflammatory cell infiltration into the central nervous system (CNS).
-
Animals: C57BL/6 mice or humanized CCR2 knock-in mice (for compounds with high human CCR2 selectivity).
-
Induction of EAE:
-
Treatment Protocol (for this compound):
-
Initiate oral dosing of the CCR2 antagonist (e.g., 25 mg/kg, twice daily) on day 1 post-immunization.[1]
-
-
Assessment:
-
Monitor clinical signs of disease daily and score on a standardized scale (e.g., 0-5, from no signs to moribund).
-
At the end of the study, collect CNS tissue for histological analysis of inflammatory infiltrates and demyelination.
-
Isolate immune cells from the CNS and lymphoid organs for flow cytometric analysis of different cell populations (e.g., monocytes, macrophages, T cells).
-
Measure cytokine and chemokine levels in the CNS tissue.
-
Visualizing the Pathways and Processes
Caption: The CCL2-CCR2 signaling cascade and points of intervention.
Caption: Side-by-side workflow for in vivo comparison.
Conclusion: Choosing the Right Tool for the Job
Both this compound and CCR2 genetic knockout are invaluable tools for dissecting the role of the CCL2-CCR2 signaling axis.
-
This compound and other potent CCR2 antagonists are ideally suited for preclinical studies aiming to validate CCR2 as a therapeutic target and for investigating the effects of acute or transient receptor blockade. The ability to control the timing and duration of inhibition provides a level of experimental flexibility that is not possible with genetic models.
-
CCR2 genetic knockout remains the definitive method for understanding the lifelong physiological and developmental roles of the receptor. It provides a clean system, free from the potential off-target effects of small molecules, and serves as a crucial benchmark against which the efficacy and specificity of pharmacological agents can be measured.
References
- 1. Experimental Autoimmune Encephalomyelitis (EAE) in CCR2−/− Mice: Susceptibility in Multiple Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. Cc Chemokine Receptor 2 Is Critical for Induction of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 7. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
A Head-to-Head Comparison of CCR2/CCR5 Dual Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent CCR2/CCR5 dual inhibitors. By summarizing quantitative performance data and detailing experimental methodologies, this document serves as a practical resource for evaluating and selecting compounds for further investigation.
The C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) are key players in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes, macrophages, and T cells to sites of inflammation. Their significant roles in a variety of inflammatory and fibrotic diseases, as well as in HIV infection, have made them attractive targets for therapeutic intervention. Dual inhibition of both CCR2 and CCR5 is a promising strategy to more comprehensively block inflammatory pathways. This guide focuses on a head-to-head comparison of several key dual inhibitors.
Quantitative Performance of CCR2/CCR5 Dual Inhibitors
The following table summarizes the in vitro potency of several well-characterized CCR2/CCR5 dual inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating greater potency. It is crucial to consider the specific assay conditions, as these can influence the measured potency.
| Compound | Target | Species | Assay Type | Cell Line/System | Potency (IC50/Ki, nM) |
| Cenicriviroc (CVC) | CCR2 | Human | Ligand Binding | - | 2 - 6[1] |
| CCR5 | Human | Ligand Binding | - | 2 - 6[1] | |
| BMS-813160 | CCR2 | Human | Binding | - | 6.2[2] |
| CCR5 | Human | Binding | - | 3.6[2] | |
| CCR2 | Human | Chemotaxis | - | 0.8[2] | |
| CCR5 | Human | Chemotaxis | - | 1.1[2] | |
| TAK-779 | CCR2 | Human | - | - | 27[3] |
| CCR5 | Human | - | CHO cells | 1[3] | |
| PF-04634817 | CCR2 | Rat | - | - | 20.8[4][5][6] |
| CCR5 | Rat | - | - | 470[4][5][6] | |
| INCB3344 | CCR2 | Human | Binding | - | 5.1[7][8] |
| CCR2 | Murine | Binding | WEHI-274.1 | 9.5[7][8] | |
| CCR2 | Human | Chemotaxis | - | 3.8[7][8] | |
| CCR2 | Murine | Chemotaxis | - | 7.8[7][8] | |
| CCR5 | Murine | - | - | >3000[7][8] | |
| AZD2423 | CCR2 | Human | Binding | - | 2.6[9] |
| CCR2 | Human | Ca2+ Flux | - | 1.2[9][10] | |
| CCR2 | Human | Chemotaxis | - | 4.4[9] | |
| CCR5 | Human | Chemotaxis | - | 316[9] |
Note: INCB3344 and AZD2423 are primarily potent and selective CCR2 antagonists, with significantly weaker activity against CCR5. They are included here for comparative purposes to highlight the selectivity profiles of dual inhibitors.
CCR2/CCR5 Signaling Pathway
The binding of chemokines, such as CCL2 to CCR2 and CCL5 to CCR5, initiates a cascade of intracellular signaling events. This process is central to the recruitment of immune cells. The diagram below illustrates the major signaling pathways activated upon ligand binding to these G protein-coupled receptors (GPCRs).
References
- 1. Dual targeting of CCR2 and CCR5: therapeutic potential for immunologic and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-04634817 succinate | CCR2/CCR5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. INCB3344 | CCR | TargetMol [targetmol.com]
- 9. rsc.org [rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
Benchmarking BMS-753426: A Comparative Analysis Against Standard-of-Care Treatments in Inflammatory and Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational dual CCR2/CCR5 antagonist, BMS-753426, against current standard-of-care (SoC) treatments for relevant indications, primarily focusing on multiple sclerosis (MS) and non-alcoholic steatohepatitis (NASH) with liver fibrosis. The objective is to furnish researchers and drug development professionals with a consolidated resource of preclinical data to inform future research and development decisions.
Executive Summary
This compound is a potent, orally bioavailable small molecule that antagonizes the C-C chemokine receptor 2 (CCR2) and exhibits enhanced affinity for CCR5.[1][2] This dual antagonism targets a critical signaling pathway involved in the recruitment of monocytes and macrophages to sites of inflammation and fibrosis, suggesting therapeutic potential across a spectrum of diseases. Preclinical data in a mouse model of multiple sclerosis demonstrates the efficacy of this compound in reducing disease severity. This guide benchmarks this preclinical performance against established disease-modifying therapies for MS and emerging treatments for NASH, providing a framework for evaluating its potential clinical utility.
Mechanism of Action: The CCR2/CCR5 Axis
The therapeutic rationale for targeting CCR2 and CCR5 lies in their central role in mediating the migration of inflammatory cells. Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is the primary ligand for CCR2 and is a potent chemoattractant for monocytes, macrophages, and T cells.[1][2] The CCL2/CCR2 axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases. Similarly, CCR5 is a receptor for several inflammatory chemokines and is a key player in the recruitment of T cells and macrophages. Dual antagonism of both receptors, as offered by this compound, presents a promising strategy to broadly inhibit inflammatory cell infiltration and subsequent tissue damage.
Preclinical Efficacy of this compound in a Model of Multiple Sclerosis
This compound has been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis. In this model, this compound demonstrated a dose-dependent reduction in clinical disease score and histological markers of inflammation in the spinal cord.
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is induced in mice to mimic the inflammatory and neurodegenerative aspects of multiple sclerosis. While the precise protocol for the this compound study is detailed in its primary publication, a general workflow is as follows:
Comparative Preclinical Data in EAE Models
The following table summarizes available preclinical data for this compound and selected standard-of-care disease-modifying therapies (DMTs) for multiple sclerosis in the EAE model. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols, including the specific EAE model, dosing regimens, and outcome measures.
| Compound | Target/Mechanism of Action | Model | Key Preclinical Findings in EAE |
| This compound | CCR2/CCR5 Antagonist | hCCR2 KI Mice | Reduces clinical score and histological evaluation of the spinal cord at 25 mg/kg, BID. [3] |
| Fingolimod (B1672674) | Sphingosine-1-phosphate receptor modulator | C57BL/6 Mice | Prophylactic treatment (0.3 mg/kg) significantly inhibited the elevation of EAE scores.[4] Therapeutic treatment also reversed clinical signs.[4] |
| Teriflunomide | Dihydroorotate dehydrogenase inhibitor | Dark Agouti Rats | Prophylactic (3 and 10 mg/kg) and therapeutic administration reduced maximal and cumulative disease scores, inflammation, demyelination, and axonal loss.[5] |
| Dimethyl Fumarate (B1241708) | Nrf2 activator | C57BL/6 Mice | Oral administration (7.5 mg/kg, every 12h) significantly reduced the severity of EAE, with a lower maximum score and cumulative score compared to vehicle.[6][7] |
| Natalizumab | α4-integrin antagonist | Rat EAE Model | Administration of an α4 integrin antibody prevented paralysis in 75% of animals when given after the induction of EAE.[8] |
Potential Application in Non-Alcoholic Steatohepatitis (NASH)
The dual CCR2/CCR5 antagonism of this compound is also highly relevant to the pathogenesis of non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and progressive fibrosis. The infiltration of monocyte-derived macrophages, driven by the CCL2/CCR2 axis, is a key driver of hepatic inflammation and fibrosis. Cenicriviroc, another dual CCR2/CCR5 antagonist, has shown anti-fibrotic effects in clinical trials for NASH.[9]
Standard-of-Care and Investigational Treatments for NASH
Currently, there are no FDA-approved treatments specifically for NASH, with lifestyle modification being the cornerstone of management. However, several investigational drugs targeting different pathways are in late-stage clinical development and are considered emerging as the standard of care.
Comparative Preclinical Data in NASH Models
The table below presents preclinical data for some of the leading investigational therapies for NASH. While direct preclinical data for this compound in NASH models is not publicly available, this comparison provides a benchmark for its potential efficacy based on its mechanism of action.
| Compound | Target/Mechanism of Action | Model | Key Preclinical Findings in NASH Models |
| This compound (Projected) | CCR2/CCR5 Antagonist | - | Based on its mechanism, expected to reduce hepatic inflammation and fibrosis by inhibiting macrophage recruitment. |
| Obeticholic Acid | Farnesoid X receptor (FXR) agonist | HFCFr diet-fed mice | Reduced hepatic cholesterol content, inflammatory cytokine expression, and liver fibrosis.[10] |
| Lanifibranor (B608451) | Pan-PPAR agonist | Diet-induced obese hamster model | Improved NASH, fibrosis, and diastolic dysfunction. Reduced hepatic cholesterol, triglycerides, and fatty acids.[11] |
| Semaglutide | GLP-1 receptor agonist | GAN diet-induced obese mouse model | Improved NAFLD Activity Score (NAS).[12] Reduced hepatic inflammation.[13] |
Conclusion
This compound, with its dual antagonism of CCR2 and CCR5, represents a promising therapeutic approach for diseases driven by monocytic and T-cell infiltration. Preclinical data in the EAE model of multiple sclerosis demonstrates its potential to ameliorate disease, positioning it as a candidate for further investigation in this and other neuro-inflammatory conditions. Its mechanism of action also strongly supports its potential utility in fibrotic diseases such as NASH, where it could offer a distinct advantage by directly targeting the inflammatory cascade that leads to liver fibrosis. Further head-to-head preclinical studies and eventual clinical trials will be necessary to definitively establish the comparative efficacy and safety of this compound against current and emerging standard-of-care treatments. The data presented in this guide provides a foundational framework for these future evaluations.
References
- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 8. rupress.org [rupress.org]
- 9. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of apical sodium-bile acid transporter inhibitor and obeticholic acid co-treatment in experimental non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inventivapharma.com [inventivapharma.com]
- 12. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novonordisk.com [novonordisk.com]
A Comparative Guide to In Vivo Validation of BMS-753426 and Alternatives for Modulating Macrophage Infiltration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of BMS-753426, a potent CCR2 antagonist, with alternative compounds in modulating macrophage infiltration. The information presented is supported by experimental data from various preclinical models, with a focus on enabling researchers to make informed decisions for their drug development programs.
Introduction to Macrophage Infiltration and CCR2 Antagonism
Macrophage infiltration is a critical component of the inflammatory response and plays a significant role in the pathogenesis of numerous diseases, including autoimmune disorders, atherosclerosis, and cancer. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a key signaling axis that governs the migration of monocytes from the bone marrow to sites of inflammation, where they differentiate into macrophages. Consequently, antagonism of the CCR2 receptor presents a promising therapeutic strategy to mitigate inflammation by inhibiting the recruitment of these key immune cells.
This compound is a potent and orally bioavailable antagonist of CCR2. This guide will compare its in vivo effects on macrophage infiltration with other CCR2 antagonists, including INCB3344 and RS-504393, as well as the dual CCR2/CCR5 antagonist, PF-04634817.
Comparative In Vivo Efficacy on Macrophage Infiltration
The following tables summarize the in vivo experimental data for this compound and its alternatives in various animal models of inflammation and disease.
Table 1: Inhibition of Macrophage Infiltration in Thioglycolate-Induced Peritonitis
| Compound | Species (Strain) | Dose | Route of Administration | % Inhibition of Macrophage Infiltration |
| This compound | Mouse (hCCR2 Knock-in) | 1 mg/kg, twice daily | Oral | 28% |
| 25 mg/kg, twice daily | Oral | 74% | ||
| 100 mg/kg, twice daily | Oral | 78% | ||
| INCB3344 | Mouse (C57BL/6) | 30 mg/kg, twice daily | Oral | Statistically significant reduction |
| 60 mg/kg, twice daily | Oral | Statistically significant reduction | ||
| 100 mg/kg, twice daily | Oral | Statistically significant reduction |
Table 2: Efficacy of CCR2 Antagonists in Other In Vivo Models
| Compound | In Vivo Model | Species (Strain) | Key Findings on Macrophage Infiltration |
| INCB3344 | Delayed-Type Hypersensitivity | Mouse | Dose-dependent inhibition of macrophage influx. |
| Diabetic Nephropathy (db/db) | Mouse | Decreased bone marrow-derived macrophage abundance in the kidney. | |
| RS-504393 | Lewis Lung Carcinoma | Mouse (C57BL/6) | Tumor growth inhibition correlated with a strong reduction of macrophage infiltration. |
| Transverse Aortic Constriction (Cardiac Hypertrophy) | Mouse | Suppressed the increase in CCR2+ infiltrating macrophages in the heart. | |
| PF-04634817 | Diabetic Nephropathy | Human | Modest reduction in albuminuria; direct preclinical data on macrophage infiltration is limited in the public domain. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Thioglycolate-Induced Peritonitis Model
This model is a widely used method to study acute inflammation and the recruitment of leukocytes, particularly macrophages, into the peritoneal cavity.
Materials:
-
8-12 week old mice (specific strain as required, e.g., C57BL/6 or hCCR2 knock-in)
-
Sterile 4% Brewer's thioglycolate medium
-
This compound or alternative compound formulated for the appropriate route of administration
-
Phosphate-buffered saline (PBS), sterile
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b)
-
Syringes and needles
Procedure:
-
Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycolate medium intraperitoneally (i.p.) into each mouse.
-
Compound Administration: Administer this compound or the alternative compound at the desired doses and time points. For example, oral administration twice daily.
-
Cell Recruitment: Allow for the recruitment of inflammatory cells into the peritoneal cavity for 48 hours.
-
Peritoneal Lavage: Euthanize the mice and expose the peritoneal cavity. Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Analysis: Centrifuge the collected peritoneal fluid to pellet the cells. Resuspend the cells and perform a total cell count. For macrophage-specific quantification, stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., F4/80 and CD11b) and analyze by flow cytometry.
Delayed-Type Hypersensitivity (DTH) Model
The DTH model is a classic in vivo assay to evaluate cell-mediated immunity, where macrophage infiltration is a key pathological feature.
Sensitization Phase:
-
On day 0, sensitize mice by subcutaneous or intraperitoneal injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA)) emulsified in Complete Freund's Adjuvant (CFA).
Elicitation Phase:
-
Approximately 7-14 days after sensitization, challenge the mice by injecting the same antigen (without adjuvant) into a specific site, such as the footpad or ear pinna.
-
Compound Administration: Administer the CCR2 antagonist or vehicle control at specified times before and/or after the antigen challenge.
-
Measurement of Inflammation: Measure the inflammatory response, typically as the degree of swelling at the challenge site (e.g., using calipers to measure ear thickness or footpad swelling) at various time points (e.g., 24, 48, and 72 hours) post-challenge.
-
Histological Analysis: At the end of the experiment, collect the challenged tissue for histological analysis to quantify macrophage infiltration.
Lewis Lung Carcinoma (LLC) Model
This is a commonly used syngeneic tumor model in C57BL/6 mice to study cancer biology and the tumor microenvironment, including the role of tumor-associated macrophages (TAMs).
Tumor Implantation:
-
Inject LLC cells (e.g., 1x10^6 cells) subcutaneously or orthotopically (into the lung) of C57BL/6 mice.
Tumor Growth and Treatment:
-
Allow tumors to establish and grow to a palpable size.
-
Initiate treatment with the CCR2 antagonist or vehicle control.
-
Monitor tumor growth over time using calipers for subcutaneous tumors or imaging for orthotopic tumors.
Analysis of Macrophage Infiltration:
-
At the end of the study, excise the tumors.
-
Tumor tissue can be processed for flow cytometry to quantify TAMs (e.g., CD45+, CD11b+, F4/80+ cells) or for immunohistochemistry to visualize and quantify macrophage infiltration within the tumor microenvironment.
Conclusion
This compound demonstrates potent, dose-dependent inhibition of macrophage infiltration in the thioglycolate-induced peritonitis model. Comparative data with INCB3344 in the same model suggests that both compounds are effective in reducing macrophage recruitment. Data for RS-504393 in other inflammatory and cancer models also supports the therapeutic potential of CCR2 antagonism in diseases where macrophage infiltration is a key driver of pathology. The dual CCR2/CCR5 antagonist PF-04634817 has shown clinical effects in diabetic nephropathy, a condition with a known inflammatory component, though direct preclinical data on macrophage infiltration is less readily available.
The choice of a specific CCR2 antagonist for further development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific disease indication. The experimental models and protocols outlined in this guide provide a framework for the in vivo validation of these and other compounds targeting the CCL2-CCR2 axis.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BMS-753426
Essential guidelines for the safe handling and disposal of the research compound BMS-753426 are critical for maintaining laboratory safety and environmental protection. As a potent, orally bioavailable antagonist of CCR2, this compound is utilized for research purposes only.[1][2][3][4] While a specific Safety Data Sheet (SDS) outlining detailed disposal procedures for this compound is not publicly available, established protocols for the disposal of hazardous chemical waste in a laboratory setting must be followed. These procedures are designed to protect researchers, support staff, and the environment from potential harm.
The primary principle for the disposal of research compounds like this compound is to treat them as hazardous chemical waste.[5] This necessitates adherence to local, state, and federal regulations governing hazardous waste management.[5][6] Under no circumstances should such chemicals be disposed of in regular trash or down the sewer system.[7][8]
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must adhere to the following procedural steps to ensure the safe disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Differentiate between solid and liquid waste containing this compound.
-
Solid Waste: This includes any unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, empty stock vials, and contaminated labware (e.g., pipette tips, weighing boats).
-
Liquid Waste: This includes any solutions containing this compound, such as experimental buffers, cell culture media, and solvent washes.
-
-
Use Designated Containers: Collect all this compound waste in dedicated, clearly labeled, and leak-proof hazardous waste containers.[5] The containers must be chemically compatible with the waste being stored.[6]
2. On-Site Storage:
-
Seal Containers: Ensure that waste containers are tightly sealed to prevent leaks or spills.
-
Designated Storage Area: Store the sealed containers in a designated, secure, and well-ventilated secondary containment area.[5] This area should be at or near the point of waste generation.[9]
-
Avoid Incompatibilities: Keep this compound waste segregated from incompatible materials. Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
3. Labeling and Documentation:
-
Proper Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents, including any solvents and their approximate concentrations.
-
Log Keeping: Maintain a log of the waste generated, including the date and quantity.
4. Waste Removal and Final Disposal:
-
Contact EHS: When the waste container is nearly full or has reached the designated storage time limit (often six months), contact your institution's EHS office to arrange for pickup.[8]
-
Licensed Contractor: The EHS office will coordinate with a licensed hazardous waste contractor for the transportation and final disposal of the material.
-
High-Temperature Incineration: The preferred method for the destruction of pharmaceutical waste is high-temperature incineration in a specialized hazardous waste facility.[5]
Key Handling and Disposal Considerations
| Consideration | Guideline |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste. |
| Spill Management | In the event of a spill, contain the material to prevent it from spreading.[5] Clean up the spill using an inert, non-combustible absorbent material.[5] All cleanup materials must be disposed of as hazardous waste.[5][7] |
| Empty Containers | Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7][10] The rinsate must be collected and disposed of as hazardous liquid waste. |
| Training | All personnel handling this compound must be trained on the proper handling, storage, and disposal procedures for hazardous chemical waste.[7][10] |
General Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound within a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling BMS-753426
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance for handling BMS-753426 in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following recommendations are based on general best practices for handling potent pharmaceutical compounds. All laboratory activities involving this compound should be preceded by a thorough, activity-specific risk assessment.[1][2][3][4][5]
This compound is a potent and orally bioavailable antagonist of the CC chemokine receptor 2 (CCR2).[6][7] As with any potent, biologically active compound, appropriate safety precautions must be taken to minimize exposure to laboratory personnel. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (solid or solution), and the specific procedure being performed.[8]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood/ventilated balance enclosure- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and containment are essential to prevent exposure. Double gloving provides an additional barrier.[8] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[8] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) | Lower risk of direct exposure, but good laboratory practice and standard PPE are necessary to prevent accidental contact. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution of this compound.
-
Preparation and Decontamination:
-
Ensure that the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary materials, including the this compound vial, solvent (e.g., DMSO), pipettes, and a sealable container for the stock solution.
-
-
Donning PPE:
-
Put on all PPE as recommended in the table above for "Solution Preparation."
-
-
Weighing and Dissolving:
-
If starting from a solid, weigh the required amount of this compound in a ventilated balance enclosure or fume hood.
-
Carefully transfer the solid to a sterile vial.
-
Within the fume hood, add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. MedChemExpress suggests a solubility of 10 mM in DMSO.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Storage:
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., 70% ethanol).
-
Dispose of all contaminated materials as outlined in the Disposal Plan below.
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid self-contamination.
-
Disposal Plan
All waste generated from handling this compound must be considered hazardous unless proven otherwise.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated PPE (gloves, lab coat, etc.) | - Place in a sealed, clearly labeled hazardous waste bag. | To prevent secondary contamination of personnel and the environment.[8] |
| Contaminated Labware (vials, pipette tips, etc.) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound name. | To ensure safe containment and disposal by a certified hazardous waste vendor.[8] |
| Aqueous Waste (from cell culture, etc.) | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | To prevent the release of the potent compound into the wastewater system. |
| Unused Compound/Stock Solution | - Dispose of through a certified hazardous waste vendor.- Do not pour down the drain. | To ensure proper and environmentally sound disposal of the potent chemical.[13] |
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. mcri.edu.au [mcri.edu.au]
- 4. clinicaltrialrisk.org [clinicaltrialrisk.org]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. dbaitalia.it [dbaitalia.it]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biomedico.uff.br [biomedico.uff.br]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
